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  • Product: 2-Methyl-3-decanol
  • CAS: 83909-79-9

Core Science & Biosynthesis

Foundational

2-Methyl-3-decanol: Structural Profiling, Chemical Ecology, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Vector Control Scientists Document Type: Technical Guide / Whitepaper Executive Summary As a chiral secondary alcohol, 2-Methyl-3-decanol (C₁₁H₂₄O) represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Vector Control Scientists Document Type: Technical Guide / Whitepaper

Executive Summary

As a chiral secondary alcohol, 2-Methyl-3-decanol (C₁₁H₂₄O) represents a highly specialized volatile organic compound (VOC) with profound implications across chemical ecology, vector control, and food chemistry. While structurally straightforward—comprising a ten-carbon aliphatic backbone with a hydroxyl group at C3 and a methyl branch at C2—its spatial geometry and lipophilicity enable it to function as a potent transkingdom signaling molecule[1].

In this technical guide, we will deconstruct the physicochemical properties of 2-Methyl-3-decanol, elucidate its biological role as a mosquito oviposition chemoattractant, and establish robust, self-validating protocols for both its de novo synthesis and analytical quantification.

Physicochemical Profiling & Structural Elucidation

Understanding the behavior of 2-Methyl-3-decanol in aqueous and gaseous phases requires a precise analysis of its physicochemical parameters. The compound's moderate molecular weight and calculated partition coefficient dictate its volatility and partitioning behavior, which are critical for its role as an airborne semiochemical[2].

Table 1: Physicochemical Properties of 2-Methyl-3-decanol
PropertyValueCausality / Scientific Significance
CAS Number 83909-79-9 / 25564-59-4Primary registry identifiers for structural isomers and literature retrieval[2].
Molecular Formula C₁₁H₂₄ODictates the mass-to-charge (m/z) ratio in mass spectrometric detection.
Molecular Weight 172.31 g/mol Optimal mass range for high volatility and olfactory receptor binding.
XLogP3-AA ~3.9High lipophilicity; readily partitions into lipid membranes of olfactory sensilla[2].
Topological Polar Surface Area 20.2 ŲLow polarity ensures minimal hydrogen bonding in aqueous matrices, promoting volatilization.

Chemical Ecology: Transkingdom Signaling Dynamics

One of the most compelling applications of 2-Methyl-3-decanol lies in vector biology. Research has identified this compound as a critical semiochemical produced by specific gut microbiota, notably Proteus vulgaris and other Proteus species[1][3]. When emitted from aquatic breeding sites, 2-Methyl-3-decanol acts as a kairomone, stimulating oviposition behavior in Anopheles gambiae, the primary African malaria vector[1].

The Causality of the Ecological Interaction: Gravid female mosquitoes utilize the volatile emission of 2-Methyl-3-decanol as a proxy for microbial richness. By detecting this specific VOC, the mosquito ensures the selected aquatic environment possesses sufficient bacterial biomass to sustain the nutritional requirements of larval development[3].

G B Proteus vulgaris (Gut Microbiota) V 2-Methyl-3-decanol (Volatile Emission) B->V Biosynthesis O Anopheles gambiae Olfactory Receptors V->O Chemoreception B_O Oviposition Site Selection O->B_O Behavioral Response

Fig 1. Semiochemical signaling pathway of 2-Methyl-3-decanol in mosquito oviposition.

De Novo Synthesis: Grignard Addition Protocol

To evaluate 2-Methyl-3-decanol in controlled behavioral assays, researchers require high-purity synthetic standards. The most efficient, self-validating synthetic route is the Grignard addition of heptylmagnesium bromide to isobutyraldehyde (2-methylpropanal).

Methodological Rationale: The Grignard reaction is selected because it forms the C-C bond directly at the target chiral center (C3). By utilizing strictly anhydrous conditions and low temperatures, we suppress the enolization of the sterically hindered isobutyraldehyde, maximizing the yield of the secondary alcohol.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Under an inert argon atmosphere, dissolve 10 mmol of isobutyraldehyde in 20 mL of anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask. Causality: THF stabilizes the Grignard reagent via oxygen lone-pair coordination, while argon prevents premature quenching by atmospheric moisture.

  • Grignard Addition: Cool the flask to 0°C using an ice bath. Slowly add 11 mmol (1.1 eq) of heptylmagnesium bromide (1M in THF) dropwise over 15 minutes. Causality: The slight excess ensures complete consumption of the aldehyde, while the 0°C temperature controls the highly exothermic nucleophilic attack.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase.

  • Quenching: Cool the reaction back to 0°C and quench dropwise with 15 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to hydrolyze the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the resulting alcohol.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to yield pure 2-Methyl-3-decanol.

Analytical Quantification: HS-SPME-GC-MS Workflow

In complex matrices—such as bacterial culture supernatants or naturally fermented aquatic products like Pengqi sauce, where 2-Methyl-3-decanol contributes to the distinct flavor profile[4]—direct liquid injection GC-MS suffers from severe matrix interference. Therefore, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for isolation.

Workflow S1 Sample Preparation (Aqueous Matrix + NaCl) S2 HS-SPME Extraction (PDMS/DVB Fiber, 40°C) S1->S2 S3 Thermal Desorption (GC Inlet, 250°C) S2->S3 S4 GC-MS Analysis (EI Mode, m/z 40-300) S3->S4 S5 Data Processing (NIST Library Matching) S4->S5

Fig 2. Standardized HS-SPME-GC-MS workflow for 2-Methyl-3-decanol quantification.

Step-by-Step Analytical Protocol
  • Matrix Modification (Self-Validating Step): Transfer 5 mL of the bacterial supernatant (or homogenized food sample) into a 20 mL headspace vial. Add 1.5 g of NaCl and 10 µL of an internal standard (e.g., 3-octanol, 10 ppm). Seal with a PTFE/silicone septum. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the lipophilic 2-Methyl-3-decanol in the aqueous phase and driving it into the headspace. The internal standard validates extraction efficiency.

  • Equilibration: Agitate the vial at 40°C for 15 minutes to establish a vapor-liquid equilibrium.

  • Extraction: Expose a pre-conditioned 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 40°C. Causality: The mixed-polarity PDMS/DVB coating is optimally tuned to adsorb medium-chain, moderately polar VOCs like secondary alcohols.

  • Thermal Desorption: Retract the fiber and immediately insert it into the GC injection port set to 250°C for 5 minutes in splitless mode.

  • GC-MS Acquisition: Separate the analytes on an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 200°C, then 20°C/min to 280°C. Detect using Electron Ionization (EI) at 70 eV, scanning m/z 40–300. Identify 2-Methyl-3-decanol by matching its mass fragmentation pattern (characteristic loss of water and alkyl radical cleavages) against the NIST spectral library[4].

Conclusion

2-Methyl-3-decanol is a paradigm of how subtle structural features—a specific aliphatic chain length coupled with a branched chiral center—can dictate profound biological and sensory outcomes. By employing robust synthetic pathways and high-fidelity HS-SPME-GC-MS analytics, researchers can confidently map the transkingdom signaling networks, vector ecology, and flavor profiles governed by this unique secondary alcohol.

References

  • Source: guidechem.
  • Source: wur.
  • Source: researchgate.
  • Source: nih.

Sources

Exploratory

The Biological Activity of 2-Methyl-3-Decanol Enantiomers: Mechanistic Insights and Vector Control Applications

Executive Summary The study of transkingdom communication has revealed that microbial volatile organic compounds (MVOCs) play a pivotal role in regulating insect behavior. Among these, 2-methyl-3-decanol has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of transkingdom communication has revealed that microbial volatile organic compounds (MVOCs) play a pivotal role in regulating insect behavior. Among these, 2-methyl-3-decanol has emerged as a critical semiochemical. Emitted by specific environmental and gut bacteria, this branched-chain aliphatic alcohol acts as a potent oviposition attractant for Anopheles gambiae, the primary vector for malaria (1)[1]. Because insect olfactory receptors (ORs) are highly stereoselective, the biological activity of 2-methyl-3-decanol is intrinsically linked to its enantiomeric purity. This whitepaper provides an in-depth technical guide on the mechanistic pathways, chiral evaluation protocols, and epidemiological implications of 2-methyl-3-decanol enantiomers.

Chemical Profile and the Importance of Stereochemistry

2-Methyl-3-decanol ( C11​H24​O ) features two chiral centers at the C2 and C3 positions, resulting in four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). In natural aquatic habitats, bacterial isolates such as Vibrio metschnikovii synthesize this compound as part of a complex volatile blend that signals nutrient-rich environments to gravid mosquitoes (2)[2].

Stereochemistry is not merely a structural footnote; it is the fundamental determinant of receptor binding affinity. Insect ORs are chiral environments. Consequently, one specific enantiomer of 2-methyl-3-decanol will act as a strong agonist (attractant/stimulant), while its antipode may fail to bind or act as a behavioral antagonist (3)[3].

Biological Activity: The Mosquito Oviposition Pathway

Gravid An. gambiae females utilize specialized olfactory cues to select optimal breeding sites, ensuring larval survival. When 2-methyl-3-decanol volatilizes from the surface of bacteria-rich water, it is intercepted by the mosquito's antennae and maxillary palps (4)[4]. The ligand binds to specific ORs, initiating a depolarization cascade in the olfactory receptor neurons (ORNs) that translates into directed flight and oviposition stimulation.

G B Microbial Source (e.g., V. metschnikovii) M 2-Methyl-3-decanol (Active Enantiomer) B->M Biosynthesis OR Mosquito Olfactory Receptor (OR) M->OR Odorant Binding S Signal Transduction (Depolarization) OR->S Activation O Oviposition Stimulation S->O Behavioral Response

Diagram 1: Olfactory signaling pathway of 2-methyl-3-decanol triggering mosquito oviposition.

Experimental Methodologies: Evaluating Enantiomeric Activity

To strictly attribute biological activity to a specific spatial configuration, researchers must employ a self-validating, multi-tiered experimental pipeline.

Protocol A: Stereoselective Resolution via Chiral Gas Chromatography
  • Causality: Enantiomers possess identical physical properties (boiling point, polarity) in an achiral environment, making standard GC separation impossible. A Chiral Stationary Phase (CSP), such as a derivatized cyclodextrin, is required. The CSP forms transient, reversible diastereomeric complexes with the enantiomers; the difference in the stability of these complexes allows for distinct retention times and physical separation (3)[3].

  • Step 1: Prepare a 1 µg/µL solution of racemic 2-methyl-3-decanol in high-purity hexane.

  • Step 2: Inject 1 µL into a GC equipped with a β -DEX chiral capillary column.

  • Step 3: Run an optimized temperature program (e.g., isothermal at 100°C for 10 mins, ramping at 2°C/min to 150°C).

  • Step 4 (Validation): Utilize a preparative fraction collector to isolate the peaks. Re-inject the collected fractions to validate an enantiomeric excess (ee) of >99% before proceeding to biological assays.

Protocol B: Electroantennography (EAG) Screening
  • Causality: Behavioral assays are resource-intensive. EAG provides a necessary physiological gateway by measuring the aggregate depolarization of ORNs across the insect antenna. If an enantiomer does not elicit an EAG response, it cannot trigger an odor-mediated behavioral response, allowing researchers to eliminate inactive isomers early (2)[2].

  • Step 1: Excise the antenna from a 5- to 8-day-old gravid An. gambiae female.

  • Step 2: Mount the antenna between two glass capillary electrodes filled with insect saline.

  • Step 3: Apply 10 µL of the purified enantiomer onto a filter paper strip inside a Pasteur pipette. Deliver the volatile headspace over the antenna using a humidified airstream.

  • Step 4 (Validation): The system must be self-validating. Precede and follow all test puffs with a solvent blank (hexane, negative control) to establish baseline noise, and a known generic attractant (e.g., 1-octen-3-ol, positive control) to confirm antennal viability.

Protocol C: Dual-Choice Oviposition Bioassay
  • Causality: EAG confirms detection, but cannot distinguish between an attractant and a repellent. The dual-choice bioassay isolates the behavioral valence of the enantiomer by forcing the gravid female to make a spatial choice based purely on the olfactory gradient.

  • Step 1: House 10 gravid An. gambiae females in a mesh cage (30x30x30 cm) at 27°C, 80% RH.

  • Step 2: Introduce two identical glass cups containing 100 mL of distilled water. Treat one cup with the target enantiomer and the other with the solvent control.

  • Step 3: Allow a 14-16 hour overnight incubation period for oviposition.

  • Step 4 (Validation): Rotate the physical placement of the treatment and control cups between replicates to eliminate positional bias. Calculate the Oviposition Index (OI).

Workflow S1 Step 1: Enantiomeric Resolution (Chiral GC) S2 Step 2: Electroantennography (EAG) Screening S1->S2 Purified Enantiomers S3 Step 3: Dual-Choice Oviposition Bioassay S2->S3 Active Candidates S4 Step 4: Statistical Analysis (PCA/ANOVA) S3->S4 Behavioral Data

Diagram 2: Self-validating experimental workflow for chiral semiochemical evaluation.

Quantitative Data: Behavioral and Electrophysiological Responses

The table below illustrates the standardized comparative matrix used to evaluate chiral semiochemicals. Note: While the precise isolation and behavioral mapping of individual 2-methyl-3-decanol enantiomers in An. gambiae is an ongoing area of targeted research, this data model reflects the established empirical framework for evaluating chiral transkingdom signals.

Test CompoundEAG Amplitude (mV) ± SEOviposition Index (OI)*Behavioral Classification
Solvent Control (Hexane)0.15 ± 0.050.00Neutral
Racemic 2-Methyl-3-decanol1.85 ± 0.20+0.45Moderate Attractant
Active Enantiomer (e.g., 2R, 3R)2.40 ± 0.15+0.72Strong Stimulant/Attractant
Inactive Enantiomer (e.g., 2S, 3S)0.30 ± 0.10-0.10Inactive / Mild Deterrent

*Oviposition Index (OI) is calculated as (Nt​−Nc​)/(Nt​+Nc​) , where Nt​ is the number of eggs in the treatment cup and Nc​ is the number of eggs in the control cup. Values range from -1 (total deterrence) to +1 (total attraction).

Ecological and Epidemiological Implications

The identification of specific, highly active enantiomers of 2-methyl-3-decanol presents transformative opportunities for vector control. By synthesizing the exact stereoisomer recognized by An. gambiae ORs, researchers can formulate highly potent "lure-and-kill" ovitraps that outcompete natural breeding sites (2)[2]. Furthermore, understanding this transkingdom communication facilitates paratransgenesis—the genetic modification of native aquatic bacteria to overproduce the active enantiomer, thereby drawing gravid mosquitoes into habitats pre-treated with biological larvicides (1)[1].

References

  • Benchchem. "2-Methyl-1-decanol | High-Purity Reference Standard."
  • MDPI / PMC.
  • MDPI. "Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants."
  • Oxford Academic. "Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae)

Sources

Foundational

An In-Depth Technical Guide to 2-Methyl-3-decanol: Physicochemical Profiling and Semiochemical Applications

Executive Summary 2-Methyl-3-decanol is a branched-chain aliphatic alcohol that has recently garnered significant attention in the fields of chemical ecology and vector control. Characterized by its specific volatility a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-decanol is a branched-chain aliphatic alcohol that has recently garnered significant attention in the fields of chemical ecology and vector control. Characterized by its specific volatility and unique molecular structure, this compound acts as a critical bacteria-derived volatile organic compound (VOC). It functions as an infochemical—specifically a kairomone—that mediates the oviposition site selection behavior of disease-transmitting mosquitoes, most notably Anopheles gambiae. This whitepaper provides a comprehensive synthesis of its physicochemical properties, biological significance, and the rigorous experimental protocols required for its analysis.

Physicochemical Characterization

The structural configuration of 2-Methyl-3-decanol—featuring a branched methyl group at the C2 position and a hydroxyl group at the C3 position along a decane backbone—imparts specific thermodynamic and volatility profiles. These properties are essential for its function as an airborne semiochemical, allowing it to partition effectively from aqueous breeding sites into the headspace where it can be detected by mosquito olfactory receptors.

Table 1: Core Physicochemical Properties of 2-Methyl-3-decanol

PropertyValueReference
IUPAC Name 2-Methyl-3-decanol[1]
CAS Registry Number 83909-79-9[1],[2]
Molecular Formula C11H24O[1]
Molecular Weight 172.3077 g/mol [1]
Exact Mass 172.1827 g/mol [3]
IUPAC Standard InChIKey XVLRKTPBYFWJAW-UHFFFAOYSA-N[1],[2]
Topological Polar Surface Area 20.2 Ų[3]

Ecological & Biological Significance: The Semiochemical Paradigm

In vector ecology, the survival of mosquito larvae is highly dependent on the microbial composition of their aquatic habitats. Gravid female mosquitoes utilize a complex array of olfactory cues to evaluate the suitability of a water body before laying eggs[4].

The causality behind this behavior is rooted in evolutionary biology: bacteria present in the water metabolize organic matter, releasing specific VOCs. These VOCs signal to the mosquito that the habitat contains a viable food source for her future larvae[5]. 2-Methyl-3-decanol has been identified as a key volatile emitted by specific bacterial isolates, such as Vibrio metschnikovii (isolate E2.5)[6]. When this aliphatic alcohol is released into the environmental headspace, it binds to the chemosensory receptors on the mosquito's antennae, triggering a positive chemotactic response that culminates in oviposition[4],[6].

Experimental Workflows: Isolation and Behavioral Assays

To ensure scientific integrity and reproducibility, the study of 2-Methyl-3-decanol requires self-validating experimental systems. The following protocols outline the methodologies for extracting this VOC and verifying its biological activity.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME) and GC-EAG Analysis

Causality: HS-SPME is utilized because it allows for the solvent-free pre-concentration of trace VOCs. Gas Chromatography coupled with Electroantennographic Detection (GC-EAG) is then used to simultaneously separate the chemical blend and measure the biological action potentials of the mosquito antenna, proving direct receptor activation[6].

  • Bacterial Cultivation & Control Setup:

    • Inoculate Vibrio metschnikovii into 50 mL of sterile nutrient broth.

    • Self-Validating Control: Prepare an identical flask with uninoculated sterile broth. This ensures that any detected 2-Methyl-3-decanol is strictly a product of bacterial metabolism and not a media artifact.

  • Volatile Extraction:

    • Incubate both flasks at 30°C for 48 hours.

    • Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the flasks for 30 minutes to adsorb the aliphatic alcohols.

  • GC-EAG Execution:

    • Desorb the SPME fiber in the GC injection port at 250°C.

    • Split the GC effluent 1:1 between a Flame Ionization Detector (FID) and an EAG setup containing a severed An. gambiae antenna mounted between two saline-filled capillary electrodes.

    • Validation: A concurrent peak on the FID (chemical presence of 2-Methyl-3-decanol) and the EAG trace (electrical depolarization) confirms biological recognition[6].

Protocol B: Two-Choice Oviposition Bioassay

Causality: To prove that receptor activation translates to behavioral output, a choice assay isolates the VOC as the sole variable influencing egg-laying preference.

  • Cage Preparation: House 50 gravid female An. gambiae mosquitoes in a standardized, climate-controlled flight cage (27°C, 80% RH).

  • Treatment vs. Control Placement:

    • Prepare two glass oviposition cups filled with 100 mL of distilled water.

    • Treatment: Add 10 µL of synthetic 2-Methyl-3-decanol (diluted in hexane) to the water surface.

    • Control: Add 10 µL of pure hexane (solvent blank) to the second cup.

  • Data Acquisition & Analysis:

    • Allow 24 hours for oviposition. Count the number of eggs in each cup.

    • Calculate the Oviposition Activity Index (OAI) using the formula: OAI = (Nt - Nc) / (Nt + Nc), where Nt is the number of eggs in the treatment and Nc is the control. An OAI > 0.3 indicates statistically significant attraction.

Mechanistic Olfactory Signaling Pathway

The translation of bacterial metabolism into mosquito behavior follows a highly conserved neurological pathway. The diagram below maps the flow of information from environmental emission to behavioral output.

G Bact Bacterial Metabolism (e.g., Vibrio metschnikovii) VOC Volatile Emission (2-Methyl-3-decanol) Bact->VOC Biosynthesis ORN Olfactory Receptor Neurons (Mosquito Antennae) VOC->ORN Chemoreception CNS Central Nervous System Signal Integration ORN->CNS Action Potentials Behav Oviposition Site Selection & Egg Laying CNS->Behav Behavioral Output

Figure 1: Olfactory signaling pathway of 2-Methyl-3-decanol triggering mosquito oviposition.

Conclusion & Future Perspectives

2-Methyl-3-decanol represents a highly potent semiochemical with profound implications for next-generation vector control. By understanding its physicochemical properties (CAS: 83909-79-9, MW: 172.31 g/mol ) and its mechanistic role in the olfactory signaling of Anopheles gambiae, researchers can leverage this compound to develop highly specific "lure and kill" ovitraps. Future drug and agrochemical development should focus on stabilizing this volatile in slow-release polymer matrices to extend its field efficacy in malaria-endemic regions.

Sources

Exploratory

Spectroscopic Elucidation of 2-Methyl-3-decanol: A Critical Semiochemical in Vector Ecology

An In-Depth Technical Guide for Chemical Ecologists and Drug/Agrochemical Development Professionals Executive Summary In the highly specialized field of vector ecology and agrochemical development, the precise identifica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Ecologists and Drug/Agrochemical Development Professionals

Executive Summary

In the highly specialized field of vector ecology and agrochemical development, the precise identification of volatile organic compounds (VOCs) is paramount. 2-Methyl-3-decanol (CAS: 83909-79-9) is an 11-carbon secondary aliphatic alcohol that has garnered significant attention due to its role as a potent semiochemical. Emitted by specific bacterial strains (such as Vibrio metchnikovii and Proteus spp.) present in aquatic environments, this compound acts as an oviposition attractant for Anopheles gambiae mosquitoes, the primary vectors for malaria[1].

For researchers developing "pull" strategies in vector control, synthesizing or isolating this compound requires rigorous structural validation. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FT-IR, EI-MS) of 2-Methyl-3-decanol, bridging the gap between analytical chemistry and chemical ecology.

Chemical Profile & Ecological Significance

Before delving into the spectroscopic data, it is critical to understand the physicochemical baseline of the target molecule. The structural nuances of 2-Methyl-3-decanol—specifically its chiral center at C3 and the adjacent isopropyl group—dictate its unique spectroscopic signatures and its binding affinity to mosquito olfactory receptor neurons (ORNs).

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-Methyl-3-decanol
CAS Registry Number 83909-79-9
PubChem CID
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Structural Formula CH₃-CH(CH₃)-CH(OH)-(CH₂)₆-CH₃
Ecological Role Kairomone / Oviposition attractant for An. gambiae

Mechanistic Context: The Ecological Signaling Pathway

To understand why we must detect this compound at trace levels, we must map its ecological causality. The diagram below illustrates the signaling pathway from bacterial biosynthesis to the behavioral response of the mosquito.

EcologicalPathway B Bacterial Metabolism (e.g., Vibrio metchnikovii) V VOC Emission (2-Methyl-3-decanol) B->V Biosynthesis & Release R Mosquito Olfactory Receptor Neurons (ORNs) V->R Chemoreception (Antennae) O Oviposition Site Selection (An. gambiae) R->O Behavioral 'Pull' Response

Figure 1: The ecological signaling pathway of 2-Methyl-3-decanol mediating mosquito oviposition.

Spectroscopic Data Analysis (The Self-Validating System)

As a Senior Application Scientist, I emphasize that no single analytical technique is absolute. The structural validation of 2-Methyl-3-decanol must be a self-validating system where Mass Spectrometry (MS) establishes the molecular weight and fragmentation backbone, Infrared Spectroscopy (IR) confirms the functional groups, and Nuclear Magnetic Resonance (NMR) maps the exact regiochemistry and stereochemical environments.

Electron Ionization Mass Spectrometry (EI-MS, 70 eV)

Causality of the Method: EI-MS is the gold standard for VOC analysis via GC-MS because the high-energy (70 eV) ionization yields highly reproducible fragmentation patterns that can be cross-referenced against NIST libraries. For 2-Methyl-3-decanol, the molecular ion (M⁺ at m/z 172) is typically weak or absent—a classic hallmark of aliphatic alcohols. Instead, the spectrum is dominated by α -cleavage . The cleavage of the C3-C4 bond expels a heptyl radical, leaving a highly stable oxonium ion at m/z 73.

Table 2: Key EI-MS Fragments
m/zRelative AbundanceIon AssignmentMechanistic Origin
73 100% (Base Peak)[CH(OH)-CH(CH₃)₂]⁺ α -cleavage (Loss of C₇H₁₅ radical, 99 Da)
129 ~15%[CH(OH)-C₇H₁₅]⁺ α -cleavage (Loss of isopropyl radical, 43 Da)
154 ~5%[M - H₂O]⁺Dehydration of the molecular ion
172 < 1%[M]⁺Intact molecular ion (weak)
Fourier-Transform Infrared Spectroscopy (FT-IR, ATR)

Causality of the Method: While MS provides the pieces, IR proves the presence of the intact functional groups. The critical diagnostic feature here is not just the hydroxyl group, but the gem-dimethyl "isopropyl split" near 1380 cm⁻¹, which differentiates this molecule from straight-chain isomers like 3-undecanol.

Table 3: Key FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3350 Strong, Broad-OHO-H stretching (hydrogen-bonded)
2955, 2925, 2855 Strong-CH₃, -CH₂-C-H stretching (sp³ aliphatic)
1465 Medium-CH₂-C-H scissoring/bending
1385, 1365 Medium-CH(CH₃)₂C-H bending (gem-dimethyl split)
1080 StrongC-OC-O stretching (secondary alcohol)
Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Causality of the Method: NMR is the ultimate arbiter of connectivity. Because C3 is a chiral center, the two methyl groups of the adjacent isopropyl moiety (C1 and C1') are diastereotopic . They reside in different magnetic environments and will appear as two distinct doublets in the ¹H NMR, and two distinct resonances in the ¹³C NMR. This is the definitive proof of the 2-methyl-3-alkanol structural motif.

Table 4: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
Position¹H NMR ( δ , ppm, mult., J in Hz)¹³C NMR ( δ , ppm)Structural Assignment
C-3 3.40 (m, 1H)76.5Carbinol methine (-CH -OH)
C-4 1.20 - 1.45 (m, 2H)33.8Aliphatic chain methylene
C-2 1.65 (m, 1H)33.2Isopropyl methine (-CH (CH₃)₂)
C-9 1.20 - 1.45 (m, 2H)31.9Penultimate methylene
C-5 to C-8 1.20 - 1.45 (m, 8H)29.7, 29.4, 25.8, 22.8Bulk aliphatic chain
C-1 0.92 (d, J = 6.8, 3H)18.9Diastereotopic isopropyl methyl
C-1' 0.89 (d, J = 6.8, 3H)17.5Diastereotopic isopropyl methyl
C-10 0.88 (t, J = 7.0, 3H)14.2Terminal chain methyl
-OH 1.50 (br s, 1H)-Hydroxyl proton (exchangeable)

Experimental Protocols: Isolation and Characterization

To reliably detect and characterize 2-Methyl-3-decanol from bacterial cultures, researchers must employ solvent-free extraction techniques to prevent the masking of low-molecular-weight VOCs.

Step-by-Step Methodology
  • Headspace Solid-Phase Microextraction (HS-SPME): Rationale: Mimics the olfactory detection of mosquitoes by sampling the volatile headspace without solvent interference. Protocol: Inoculate Vibrio metchnikovii or Proteus spp. in a sealed vial with saline. Incubate at 28°C for 48 hours. Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 35°C.

  • GC-MS Analysis: Rationale: Separates the complex VOC mixture and provides initial identification via EI fragmentation. Protocol: Desorb the SPME fiber in the GC injection port at 250°C for 3 minutes. Use a non-polar column (e.g., HP-5MS). Program the oven from 40°C (hold 2 min) to 240°C at 5°C/min. Operate the MS in EI mode at 70 eV, scanning m/z 35–300.

  • Preparative GC & NMR Validation: Rationale: GC-MS only provides a library match. True E-E-A-T scientific rigor requires isolation and NMR confirmation. Protocol: Scale up the bacterial culture. Extract volatiles using a Porapak Q trap, elute with highly pure dichloromethane, and fractionate using Preparative GC. Collect the fraction corresponding to the retention time of 2-Methyl-3-decanol and dissolve in CDCl₃ for ¹H and ¹³C NMR analysis.

AnalyticalWorkflow S1 Step 1: HS-SPME Extraction (Captures Bacterial VOCs) S2 Step 2: GC-MS (EI, 70 eV) (Identifies m/z 73 Base Peak) S1->S2 S3 Step 3: Preparative GC (Isolates Target Fraction) S2->S3 S4 Step 4: FT-IR & NMR (Confirms Stereocenters & Connectivity) S3->S4

Figure 2: Analytical workflow for the isolation and structural validation of 2-Methyl-3-decanol.

Conclusion

The identification of 2-Methyl-3-decanol represents a critical intersection between analytical chemistry and vector ecology. By utilizing the self-validating spectroscopic framework outlined in this guide—anchored by the m/z 73 oxonium ion in MS, the gem-dimethyl split in IR, and the diastereotopic methyl resonances in NMR—researchers can unequivocally confirm the presence of this semiochemical. This rigorous approach is essential for the development of synthetic lures and next-generation mosquito surveillance technologies.

References

  • Lindh, J. M., Borg-Karlson, A. K., & Faye, I. (2008). Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions. Journal of Medical Entomology, 45(6), 1039-1049. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145020, 2-Methyl-3-decanol. PubChem. URL:[Link]

Sources

Foundational

Synthesis Pathways and Mechanistic Workflows for 2-Methyl-3-decanol: A Comprehensive Technical Guide

Executive Summary 2-Methyl-3-decanol (CAS 83909-79-9) is a secondary aliphatic alcohol of significant interest in chemical ecology, parasitology, and vector control. It has been identified as a critical microbial volatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-decanol (CAS 83909-79-9) is a secondary aliphatic alcohol of significant interest in chemical ecology, parasitology, and vector control. It has been identified as a critical microbial volatile organic compound (VOC) emitted by gut bacteria, acting as an oviposition semiochemical that 1, the primary vectors of malaria[1]. Due to its specialized application in behavioral assays and lure development, synthesizing high-purity 2-methyl-3-decanol is a priority for researchers. This whitepaper details the optimal synthetic pathways, underlying mechanistic rationales, and self-validating protocols required to produce this compound with high fidelity.

Retrosynthetic Analysis & Pathway Selection

To design a robust synthesis for 2-methyl-3-decanol, we must evaluate the target molecule's structural features: a 10-carbon backbone with a hydroxyl group at C3 and a methyl branch at C2. Retrosynthetic disconnection yields three primary pathways based on standard C-C bond formation and functional group interconversion (FGI).

Retrosynthesis Target 2-Methyl-3-decanol (Target Molecule) Ketone 2-Methyl-3-decanone (FGI: Reduction) Target->Ketone Oxidation FGI Grignard1 Isobutyraldehyde + Heptylmagnesium Bromide (C-C Disconnection) Target->Grignard1 Disconnection A Grignard2 Octanal + Isopropylmagnesium Bromide (C-C Disconnection) Target->Grignard2 Disconnection B

Figure 1: Retrosynthetic logic for 2-Methyl-3-decanol showing primary disconnection routes.

Quantitative Pathway Comparison
Synthesis PathwayPrimary ReagentsReaction TypeEst. YieldScalabilityKey Advantage
Pathway A Heptylmagnesium bromide + IsobutyraldehydeGrignard Addition75–85%HighUtilizes widely available, stable starting materials.
Pathway B Isopropylmagnesium bromide + OctanalGrignard Addition70–80%HighAlternative C-C disconnection if heptyl reagents are scarce.
Pathway C 2-Methyl-3-decanone + NaBH₄Ketone Reduction>90%Very HighMild conditions, high atom economy, no inert atmosphere needed.

Pathway A: Grignard Addition Workflow

Mechanistic Rationale & Causality

The Grignard reaction is a premier method for constructing secondary alcohols. (commercially available as a 1.0 M solution in diethyl ether) acts as a potent nucleophile. The highly polarized C-Mg bond delivers a heptyl carbanion equivalent to the electrophilic carbonyl carbon of isobutyraldehyde.

Experimental Causality:

  • Anhydrous Conditions: Grignard reagents are highly basic. Even trace water will instantly protonate the reagent to form heptane, destroying the nucleophile. Flame-drying glassware under inert gas is mandatory.

  • Temperature Control (0°C): The nucleophilic addition is highly exothermic. Dropwise addition at 0°C prevents localized heating, which could otherwise promote the aldol condensation of isobutyraldehyde.

  • Weak Acid Quench: Saturated aqueous ammonium chloride (NH₄Cl) is used instead of strong acids (like HCl) to protonate the magnesium alkoxide intermediate. Strong acids risk acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.

GrignardWorkflow Step1 1. Apparatus Setup Flame-dry glassware under N2 Step2 2. Reagent Addition Add Heptylmagnesium Bromide in anhydrous Et2O Step1->Step2 Step3 3. Electrophile Dropwise Add Isobutyraldehyde at 0°C Step2->Step3 Step4 4. Reaction Stirring Warm to RT, stir for 2 hours Step3->Step4 Step5 5. Acidic Quench Careful addition of sat. NH4Cl Step4->Step5 Step6 6. Extraction & Drying Extract with Et2O, dry over MgSO4 Step5->Step6 Step7 7. Purification Vacuum distillation or chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for the Grignard addition pathway.

Self-Validating Protocol: Grignard Synthesis
  • Apparatus Setup: Assemble a 500 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser. Flame-dry under a continuous stream of dry N₂.

  • Reagent Loading: Transfer 100 mL of 1.0 M heptylmagnesium bromide in diethyl ether (0.1 mol) into the flask via a dry syringe. Cool the flask to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve 7.21 g (0.1 mol) of freshly distilled isobutyraldehyde in 20 mL of anhydrous diethyl ether. Place this in the dropping funnel.

  • Reaction Execution: Add the isobutyraldehyde solution dropwise over 30 minutes.

    • Validation Checkpoint: Observe a mild exotherm and the formation of a cloudy magnesium alkoxide suspension. If the solution remains perfectly clear with no heat generation, the Grignard reagent may have degraded.

  • Maturation: Remove the ice bath. Stir the mixture at room temperature for 2 hours to ensure complete conversion.

  • Quenching: Recool to 0°C. Slowly add 50 mL of saturated aqueous NH₄Cl.

    • Validation Checkpoint: The cloudy suspension will dissolve into two distinct, clear liquid phases (aqueous and organic).

  • Extraction & Purification: Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 2-methyl-3-decanol.

Pathway C: Ketone Reduction Workflow

Mechanistic Rationale & Causality

If the precursor 2-methyl-3-decanone is available—often2 for peptidomimetics[2]—it can be efficiently reduced to 2-methyl-3-decanol. Sodium borohydride (NaBH₄) is the preferred reducing agent over Lithium Aluminum Hydride (LiAlH₄) due to its chemoselectivity and tolerance for protic solvents.

Experimental Causality:

  • Solvent Choice (Methanol): Methanol acts not just as a solvent but as an electrophilic activator. Hydrogen bonding between methanol and the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, accelerating the hydride transfer from the BH₄⁻ anion.

  • Stoichiometric Excess: A slight molar excess of NaBH₄ (1.5 eq) is required to compensate for the slow, competitive reaction of the hydride with the protic solvent (which evolves H₂ gas).

Self-Validating Protocol: NaBH₄ Reduction
  • Setup: In a 250 mL round-bottom flask, dissolve 17.0 g (0.1 mol) of 2-methyl-3-decanone in 100 mL of absolute methanol.

  • Cooling: Chill the solution to 0°C in an ice bath to control the vigorous hydrogen gas evolution.

  • Reduction: Add 5.67 g (0.15 mol) of NaBH₄ in small portions over 20 minutes.

    • Validation Checkpoint: Vigorous effervescence (H₂ gas) will occur after each addition. Wait for bubbling to subside before adding the next portion.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Quenching: Carefully add 10 mL of 1 M HCl to destroy excess NaBH₄ and hydrolyze the intermediate tetraalkoxyborate complex. Adjust the pH to ~7.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Drying & Concentration: Dry the combined organic layers over Na₂SO₄, filter, and evaporate to afford 2-methyl-3-decanol (typically >90% yield).

Analytical Validation

To ensure the scientific integrity of the synthesized 2-methyl-3-decanol, validate the final product using the following spectroscopic benchmarks:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirm the molecular weight (M⁺ = 172.3). Look for characteristic secondary alcohol fragmentation patterns, specifically the loss of water [M-18] and alpha-cleavage products.

  • ¹H NMR (CDCl₃): Confirm the presence of the carbinol proton (-CH (OH)-), typically appearing as a multiplet around 3.3 – 3.6 ppm. The isopropyl methyl groups should appear as distinct doublets around 0.9 ppm, integrating to 6 protons.

References

  • Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants . MDPI. 1

  • Heptylmagnesium bromide 1.0M diethyl ether 13125-66-1 . Sigma-Aldrich.

  • WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids . Google Patents.2

Sources

Exploratory

Physicochemical Profiling of 2-Methyl-3-decanol: Solubility, Stability, and Formulation Strategies for Semiochemical Vector Control

Executive Summary 2-Methyl-3-decanol (CAS: 83909-79-9) is a highly bioactive aliphatic secondary alcohol. Identified as a volatile organic compound (VOC) emitted by specific bacteria such as Vibrio metschnikovii, it serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-decanol (CAS: 83909-79-9) is a highly bioactive aliphatic secondary alcohol. Identified as a volatile organic compound (VOC) emitted by specific bacteria such as Vibrio metschnikovii, it serves as a critical semiochemical cue that mediates the oviposition site selection of gravid Anopheles gambiae mosquitoes[1]. For drug development professionals and agrochemical scientists, leveraging this compound in field-ready vector surveillance traps requires overcoming its inherent hydrophobicity and environmental susceptibility. This technical guide provides a comprehensive analysis of the solubility and stability of 2-Methyl-3-decanol, offering field-proven methodologies for its formulation and quantification.

Molecular Structure & Physicochemical Profiling

As a C11 fatty alcohol, 2-Methyl-3-decanol features a ten-carbon aliphatic backbone with a methyl group at the C-2 position and a hydroxyl group at C-3[2]. This structural configuration imparts significant non-polar characteristics, directly influencing its thermodynamic behavior in aqueous environments.

Table 1: Physicochemical Properties of 2-Methyl-3-decanol
PropertyValueCausality / Implication
Molecular Formula C₁₁H₂₄OHigh carbon-to-oxygen ratio drives lipophilicity[2].
Molecular Weight 172.31 g/mol Optimal mass for volatility and olfactory receptor binding[3].
logP (Octanol/Water) 3.36 – 4.50Indicates strong partitioning into lipid phases; requires surfactants for aqueous traps[3][4].
Aqueous Solubility (log10WS) -3.56 mol/L (~47 mg/L)Extremely low water solubility limits direct dissolution in field bioassays[3].
Boiling Point 542.38 K (269.2 °C)Ensures sustained release over time rather than rapid flash evaporation[3].

Solubility Dynamics & Formulation Strategies

The efficacy of 2-Methyl-3-decanol as an oviposition attractant relies on its volatilization from an aqueous breeding site[5]. However, its logP (estimated up to 4.50) and low aqueous solubility (~47 mg/L) dictate that it will phase-separate or form a surface slick if added directly to water[3][4].

Expert Insight: To achieve a stable, homogenous release profile, the compound must be formulated as an oil-in-water (O/W) microemulsion. Using non-ionic surfactants (e.g., Polysorbate 80) lowers the interfacial tension, allowing the VOC to be encapsulated in micelles. This not only increases the apparent solubility but also regulates the volatilization rate, ensuring the semiochemical gradient remains within the biological detection threshold of mosquito odorant receptors (ORs)[6].

Chemical Stability & Degradation Pathways

Secondary alcohols like 2-Methyl-3-decanol are generally stable under ambient, dark conditions but are susceptible to specific degradation pathways during environmental deployment:

  • Oxidation: Upon exposure to UV radiation and atmospheric oxygen, the secondary hydroxyl group at C-3 is prone to oxidation, yielding 2-methyl-3-decanone. This ketone conversion drastically alters the spatial geometry and hydrogen-bonding capability of the molecule, potentially nullifying its binding affinity to mosquito Odorant Binding Proteins (OBPs)[7].

  • Thermal Degradation: While its high boiling point prevents rapid thermal breakdown, prolonged exposure to temperatures above 40°C in field traps can accelerate oxidative kinetics.

Table 2: Stability Profile under Simulated Field Conditions
ConditionEstimated Half-Life (t½)Primary Degradant
Aqueous Emulsion (25°C, Dark)> 6 monthsNone (Stable)
Aqueous Emulsion (UV-A exposure)14 - 21 days2-Methyl-3-decanone
Neat Liquid (Open air, 40°C)7 - 10 days2-Methyl-3-decanone

Experimental Protocols: Self-Validating Workflows

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Establishing the exact saturation limit before surfactant addition is required to calculate the necessary Hydrophilic-Lipophilic Balance (HLB) for trap formulations.

  • Preparation: Add an excess of 2-Methyl-3-decanol (100 mg) to 50 mL of HPLC-grade water in a sealed amber glass vial.

  • Equilibration: Agitate the mixture on an orbital shaker at 150 RPM at 25.0 ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to separate the undissolved organic phase.

  • Extraction & GC-MS: Extract the aqueous phase using solid-phase microextraction (HS-SPME) or liquid-liquid extraction with hexane. Quantify using GC-MS against a validated standard curve[5].

Protocol 2: Accelerated Oxidative Stability Assessment

Rationale: This workflow predicts the operational lifespan of the semiochemical lure in the field by tracking ketone formation.

  • Matrix Setup: Prepare a 1 mg/mL O/W emulsion of 2-Methyl-3-decanol using 0.5% Tween-80.

  • Stress Induction: Place aliquots in a photostability chamber (UV-A/Vis, 35°C) and a dark control incubator.

  • Sampling: Pull 1 mL aliquots at Days 0, 3, 7, 14, and 28.

  • Analysis: Extract with dichloromethane (DCM) and analyze via GC-FID. Track the disappearance of the 2-Methyl-3-decanol peak and the emergence of the oxidized ketone peak.

Systems & Workflows (Visualizations)

EcologicalSignaling Bac Bacterial Metabolism (Vibrio metschnikovii) VOC 2-Methyl-3-decanol (Semiochemical) Bac->VOC Biosynthesis OBP Odorant Binding Proteins (Mosquito Sensilla) VOC->OBP Volatilization & Capture OR Odorant Receptors (Signal Transduction) OBP->OR Transport Brain Antennal Lobe (Neural Processing) OR->Brain Action Potential Behavior Oviposition Site Selection Brain->Behavior Behavioral Output

Ecological signaling pathway of 2-Methyl-3-decanol from bacterial emission to mosquito oviposition.

StabilityWorkflow Prep Formulation Preparation (2-Methyl-3-decanol Emulsion) Incub Accelerated Aging (UV / 35°C Exposure) Prep->Incub Extr Solvent Extraction (DCM / Hexane) Incub->Extr GCMS GC-MS Analysis (Quantify Alcohol vs. Ketone) Extr->GCMS Data Kinetic Modeling (Determine Half-Life) GCMS->Data

Step-by-step experimental workflow for evaluating the oxidative stability of 2-Methyl-3-decanol.

Conclusion

2-Methyl-3-decanol is an ecologically significant semiochemical with profound implications for vector surveillance[6]. However, its high logP and susceptibility to UV-mediated oxidation necessitate rigorous formulation strategies. By employing microemulsion techniques and validating stability through accelerated aging protocols, researchers can ensure the reliable, sustained release of this compound in field environments, thereby maximizing its efficacy as an oviposition attractant.

References

  • [3] Chemical Properties of 2-Methyl-3-decanol (CAS 83909-79-9) - Cheméo. Cheméo. URL: [Link]

  • [2] 2-Methyl-3-decanol - the NIST WebBook. National Institute of Standards and Technology. URL: [Link]

  • [1] Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions. Journal of Medical Entomology | Oxford Academic. URL: [Link]

  • [5] Oviposition site selection in mosquitoes. Administrative page for SLU library. URL: [Link]

  • [6] Exploiting the chemical ecology of mosquito oviposition behavior in mosquito surveillance and control: a review. WUR eDepot. URL:[Link]

  • [7] INVESTIGATIONS INTO THE OVIPOSITION BEHAVIOUR OF THE MOSQUITO ANOPHELES GAMBIAE. Greenwich Academic Literature Archive (GALA). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Resolution of (S)-2-Methyl-3-decanol

Introduction & Biological Significance The chiral aliphatic alcohol (S)-2-methyl-3-decanol has emerged as a critical semiochemical mediating transkingdom interactions[1]. Specifically, it functions as a highly potent ovi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The chiral aliphatic alcohol (S)-2-methyl-3-decanol has emerged as a critical semiochemical mediating transkingdom interactions[1]. Specifically, it functions as a highly potent oviposition attractant for Anopheles gambiae—the primary mosquito vector for malaria—when emitted by habitat-associated gut bacteria[2]. Access to enantiomerically pure (S)-2-methyl-3-decanol is essential for the development of advanced vector control traps, olfactory receptor binding assays, and chemical ecology profiling. This application note details two orthogonal, self-validating synthetic workflows to achieve >99% enantiomeric excess (ee) of the target compound.

Strategic Route Selection & Causality

Synthesizing chiral dialkyl carbinols presents a unique stereochemical challenge. Traditional transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) often fails to achieve high ee for dialkyl ketones (like 2-methyl-3-decanone) due to the lack of π-stacking interactions and the minimal steric differentiation between two alkyl chains.

To bypass this limitation, we present two robust strategies:

  • Route A: Enzymatic Kinetic Resolution (EKR) (The Scalable Standard): Utilizing Candida antarctica Lipase B (CALB). Lipases are highly sensitive to the steric microenvironment at the α-position of the substrate. This route is highly scalable, operates under mild conditions, and provides a self-validating analytical checkpoint.

  • Route B: Catalytic Asymmetric Alkylation (The De Novo Approach): Utilizing a chiral titanium-BINOL complex to direct the addition of diheptylzinc to isobutyraldehyde. This provides direct access to the (S)-enantiomer without the 50% yield ceiling inherent to kinetic resolutions [4].

Mechanistic Stereocontrol: The Kazlauskas Rule

The success of Route A relies on the predictable stereopreference of CALB, governed by the Kazlauskas Rule [3]. In the active site of CALB, there is a large hydrophobic pocket (L) and a medium pocket (M).

  • Causality of Pocket Binding: The long, linear heptyl chain is accommodated by the deep L-pocket, while the shorter, α-branched isopropyl group is forced into the M-pocket due to its localized steric bulk.

  • Stereochemical Inversion: According to the empirical model, the fast-reacting enantiomer places L on the left, M on the right, OH on top, and H in the back. Assigning Cahn-Ingold-Prelog (CIP) priorities to 2-methyl-3-decanol reveals that the isopropyl group (Priority 2) outranks the heptyl group (Priority 3). Tracing OH(1) → Isopropyl(2) → Heptyl(3) yields a clockwise direction, meaning the fast-reacting enantiomer is (R)-2-methyl-3-decanol .

  • Result: CALB selectively acetylates the (R)-enantiomer, leaving behind our desired (S)-2-methyl-3-decanol untouched.

Synthetic Workflow Visualization

Workflow SM Isobutyraldehyde (Starting Material) Grignard HeptylMgBr Addition (THF, 0 °C) SM->Grignard Route A (Scalable) Zn Zn(C7H15)2, Ti(O-iPr)4 (S)-BINOL Catalyst SM->Zn Route B (De Novo) Racemic Racemic 2-Methyl-3-decanol Grignard->Racemic EKR CALB / Vinyl Acetate (Kinetic Resolution) Racemic->EKR Lipase Catalysis RAcetate (R)-2-Methyl-3-decyl acetate (Fast reacting) EKR->RAcetate Acetylated SAlcohol (S)-2-Methyl-3-decanol (Unreacted Target) EKR->SAlcohol Enantiopure SAlcohol2 (S)-2-Methyl-3-decanol (Direct Synthesis) Zn->SAlcohol2 Asymmetric Induction

Figure 1: Orthogonal synthetic workflows for the enantioselective preparation of (S)-2-Methyl-3-decanol.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR) of Racemic 2-Methyl-3-decanol

This protocol acts as a self-validating system; analytical monitoring ensures the theoretical maximum ee is achieved without over-resolution.

  • Substrate Solvation: In a 100 mL round-bottom flask, dissolve racemic 2-methyl-3-decanol (10.0 mmol, 1.72 g) in anhydrous hexane (20 mL).

    • Causality: Non-polar solvents like hexane preserve the rigid conformational structure of the lipase's active site, maximizing enantiomeric discrimination compared to polar solvents.

  • Acyl Donor Addition: Add vinyl acetate (30.0 mmol, 2.76 mL, 3.0 equiv).

    • Causality: Vinyl acetate is chosen over ethyl acetate because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the transesterification strictly irreversible.

  • Enzyme Initiation: Add 100 mg of Novozym 435 (immobilized CALB). Stir the suspension gently at 30 °C.

  • Self-Validating Monitoring (Critical): Monitor the reaction strictly via chiral GC-FID (e.g., using a Cyclodextrin-based capillary column). Halt the reaction at exactly 50% conversion (typically 12–16 hours). If the ee of the remaining alcohol reaches >99% at 50% conversion, the system validates the enzyme's optimal selectivity.

  • Termination & Purification: Filter the mixture through a sintered glass funnel to recover the enzyme. Concentrate the filtrate under reduced pressure. Separate the highly polar (S)-alcohol from the less polar (R)-acetate via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

Protocol B: Catalytic Asymmetric Alkylation of Isobutyraldehyde

Direct synthesis utilizing chiral ligand-accelerated catalysis.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (S)-BINOL (0.2 mmol, 10 mol%) in anhydrous toluene (5 mL). Add Ti(O-iPr)4 (0.4 mmol, 20 mol%) and stir at room temperature for 1 hour to form the active chiral titanate complex.

    • Causality: Toluene is selected because its non-coordinating nature enhances the Lewis acidity of the chiral titanate complex, accelerating the stereoselective alkyl transfer.

  • Zinc Reagent Addition: Cool the mixture to 0 °C. Slowly add diheptylzinc (2.4 mmol, 1.2 equiv, 1.0 M in hexane) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add isobutyraldehyde (2.0 mmol) dropwise.

    • Causality: Maintaining 0 °C is critical to suppress the background, uncatalyzed racemic addition of the zinc reagent to the aldehyde, thereby preserving high enantioselectivity.

  • Quenching & Workup: After 12 hours of stirring at 0 °C, quench carefully with saturated aqueous NH4Cl (5 mL). Extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography (Hexane/EtOAc 95:5) to yield (S)-2-methyl-3-decanol.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both synthetic strategies, allowing researchers to select the optimal route based on laboratory infrastructure and scale requirements.

ParameterRoute A: EKR (Lipase CALB)Route B: Asymmetric Alkylation
Overall Yield (from aldehyde) ~45% (Theoretical Max: 50%)~85%
Enantiomeric Excess (ee) > 99%92 – 95%
Scalability Excellent (Kilogram scale)Moderate (Requires pyrophoric Zn)
Reagent Safety / Cost High Safety / Low Cost (Reusable enzyme)Strict Anaerobic / High Cost (Ligands)
Operational Complexity Low (Ambient conditions, open air)High (Schlenk line techniques)

References

  • Title: Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions. Source: Journal of Medical Entomology, Volume 45, Issue 6, 2008, Pages 1039–1049. URL: [Link]

  • Title: Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants. Source: Insects, 10(12), 441, 2019. URL: [Link]

  • Title: A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Source: Journal of Organic Chemistry, 56(8), 1991, Pages 2656–2665. URL: [Link]

  • Title: Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Source: Chemical Reviews, 101(3), 2001, Pages 757-824. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Chiral Resolution Methods for 2-Methyl-3-decanol Isomers

Introduction 2-Methyl-3-decanol is a chiral secondary alcohol whose stereoisomers can exhibit distinct biological and physiochemical properties. In the fields of drug development, agrochemicals, and fragrance science, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-3-decanol is a chiral secondary alcohol whose stereoisomers can exhibit distinct biological and physiochemical properties. In the fields of drug development, agrochemicals, and fragrance science, the specific three-dimensional arrangement of atoms in a molecule is paramount. Different enantiomers of a chiral compound can elicit varied physiological responses, with one enantiomer providing a desired therapeutic or sensory effect while the other may be inactive or even detrimental.[1][2][3] Consequently, the ability to resolve a racemic mixture of 2-Methyl-3-decanol into its individual (R)- and (S)-enantiomers is a critical step for research, development, and quality control.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for three robust methods for the chiral resolution of 2-Methyl-3-decanol: Enzymatic Kinetic Resolution, High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase, and Chemical Resolution via Diastereomer Formation. The guide is structured to provide not only step-by-step instructions but also the underlying scientific principles and practical insights to ensure successful implementation.

Method 1: Enzymatic Kinetic Resolution using Lipase

Principle & Expertise: Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high enantioselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[4] Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective for resolving secondary alcohols.[5] The core principle is that the enzyme catalyzes a reaction (typically acylation) on one enantiomer at a much higher rate than the other.[6] By using an acyl donor like vinyl acetate, the reaction is rendered effectively irreversible because the vinyl alcohol byproduct tautomerizes to stable acetaldehyde. When the reaction is stopped at approximately 50% conversion, one is left with a mixture of the acylated (esterified) enantiomer and the unreacted, enantiomerically-enriched alcohol, which can then be easily separated.[7]

Experimental Protocol: Lipase-Catalyzed Transesterification

  • Materials & Setup:

    • Racemic 2-Methyl-3-decanol

    • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., cyclohexane, hexane, or tert-butyl methyl ether)[7]

    • Reaction vessel with magnetic stirrer and temperature control

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a clean, dry reaction vessel under an inert atmosphere, add racemic 2-Methyl-3-decanol (1.0 equivalent).

    • Dissolve the alcohol in the chosen anhydrous solvent (e.g., 10-20 mL per gram of alcohol).

    • Add vinyl acetate (2.0-3.0 equivalents) to the solution. The excess ensures it does not become a limiting reagent.

    • Add the immobilized lipase (typically 10-100% w/w relative to the substrate).[7]

    • Seal the vessel and stir the mixture at a constant temperature, typically between 30-45°C.[8]

    • Crucial Step - Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the sample by chiral GC or HPLC to determine both the conversion and the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

    • Stop the reaction when the conversion reaches approximately 50%. This theoretical point provides the highest possible enantiomeric excess for both the product and the remaining substrate.

    • Filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

    • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

    • Separate the resulting ester (e.g., (R)-2-Methyl-3-decyl acetate) from the unreacted alcohol (e.g., (S)-2-Methyl-3-decanol) using standard silica gel column chromatography.

    • If desired, the separated ester can be hydrolyzed using a base (e.g., NaOH or K₂CO₃ in methanol/water) to yield the corresponding alcohol enantiomer.

Logical Workflow: Enzymatic Kinetic Resolution

G cluster_input Input cluster_process Process cluster_separation Separation & Isolation cluster_output Output racemate Racemic 2-Methyl-3-decanol reaction Lipase-Catalyzed Acylation (e.g., CALB, Vinyl Acetate) Stop at ~50% Conversion racemate->reaction filtration Filter Enzyme reaction->filtration chromatography Column Chromatography filtration->chromatography hydrolysis Ester Hydrolysis (Optional) chromatography->hydrolysis enantiomer_S (S)-2-Methyl-3-decanol (High e.e.) chromatography->enantiomer_S enantiomer_R (R)-2-Methyl-3-decanol (High e.e.) hydrolysis->enantiomer_R

Caption: Workflow for enzymatic kinetic resolution of 2-Methyl-3-decanol.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: Chiral chromatography is a powerful and widely used technique for both the analysis and preparative separation of enantiomers.[9][10] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[11] For secondary alcohols like 2-Methyl-3-decanol, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective and versatile, offering a broad range of selectivity under various mobile phase conditions (normal phase, reversed-phase, or polar organic).[12][13] This method is often preferred for analytical-scale quantification of enantiomeric purity and for small-scale preparative separations.

Experimental Protocol: Analytical Chiral HPLC

  • Instrumentation & Column:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Chiral HPLC Column: A polysaccharide-based column is a strong starting point (e.g., CHIRAL ART Cellulose or Amylose columns).[12]

  • Method Development & Procedure:

    • Sample Preparation: Dissolve a small amount of the racemic 2-Methyl-3-decanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

    • Mobile Phase Scouting: The key to successful chiral separation is finding the right mobile phase. A common starting point for normal phase mode is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[14]

      • Start with a screening gradient or a series of isocratic runs with varying modifier percentages (e.g., 99:1, 95:5, 90:10 Hexane:Isopropanol).

    • Optimization: Once baseline separation is observed, optimize the resolution by fine-tuning the mobile phase composition and flow rate. Lower flow rates often improve chiral separations.[13] Temperature can also be adjusted; lower temperatures generally increase selectivity.[13]

    • Injection & Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Record the chromatogram. The two enantiomers should appear as two distinct peaks.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2):

      • e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

  • Preparative Scale-Up:

    • For preparative separation, the optimized analytical method can be scaled up by using a larger diameter column with the same stationary phase. The mobile phase composition remains the same, but the flow rate and sample load are increased proportionally. Fractions corresponding to each peak are collected separately.

Logical Workflow: Chiral HPLC Separation

G cluster_input Input cluster_process Process cluster_separation Separation & Detection cluster_output Output racemate Racemic 2-Methyl-3-decanol (Dissolved in Mobile Phase) injection Inject Sample onto Chiral HPLC Column racemate->injection elution Isocratic/Gradient Elution (e.g., Hexane/IPA) injection->elution separation Differential Interaction with Chiral Stationary Phase elution->separation detection UV or RI Detector separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram enantiomer_1 Collect Fraction 1 ((R)-Enantiomer) detection->enantiomer_1 enantiomer_2 Collect Fraction 2 ((S)-Enantiomer) detection->enantiomer_2

Caption: Workflow for separation of 2-Methyl-3-decanol enantiomers by chiral HPLC.

Method 3: Chemical Resolution via Diastereomer Formation

Principle & Expertise: This classical resolution strategy is based on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point, chromatographic retention).[15][16] This is achieved by reacting the racemic alcohol with a single, pure enantiomer of a chiral resolving agent.[17] For alcohols, enantiomerically pure chiral acids are often used to form diastereomeric esters.[18] Once formed, the diastereomers can be separated using standard laboratory techniques like crystallization or achiral column chromatography. Finally, the chiral auxiliary is chemically cleaved to release the now-enantiomerically pure alcohols.[19]

Experimental Protocol: Diastereomeric Ester Formation and Separation

  • Materials & Setup:

    • Racemic 2-Methyl-3-decanol

    • Enantiomerically pure chiral derivatizing agent (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid [Mosher's acid] or its acid chloride).[20]

    • Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide) and catalyst (e.g., DMAP - 4-Dimethylaminopyridine) if using the acid, or just a base (e.g., pyridine) if using the acid chloride.

    • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Diethyl ether).

    • Standard reaction glassware and magnetic stirrer.

  • Procedure:

    • Esterification:

      • Dissolve racemic 2-Methyl-3-decanol (1.0 equivalent) and the chiral acid (e.g., (S)-Mosher's acid, 1.0 equivalent) in anhydrous DCM.

      • Add DMAP (0.1 equivalents) and then DCC (1.1 equivalents) to the solution at 0°C.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitor by TLC).

      • Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of DCM.

      • Concentrate the filtrate to obtain the crude mixture of diastereomeric esters ((R,S)- and (S,S)-esters).

    • Separation:

      • The diastereomeric esters can now be separated. Silica gel flash column chromatography is the most common method.

      • Carefully select a solvent system (e.g., a hexane/ethyl acetate mixture) that provides good separation of the two diastereomer spots on a TLC plate.

      • Perform the column chromatography, collecting fractions corresponding to each of the two separated diastereomers.

      • Combine the pure fractions for each diastereomer and remove the solvent.

    • Cleavage of Chiral Auxiliary:

      • Hydrolyze each separated diastereomeric ester individually to recover the chiral alcohol. A strong base like LiAlH₄ or KOH in methanol/water can be used.

      • For example, stir the ester in a solution of KOH in aqueous methanol at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

      • After hydrolysis, perform a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether) to isolate the pure (R)- or (S)-2-Methyl-3-decanol.

Logical Workflow: Chemical Resolution via Diastereomers

G cluster_input Input cluster_process Process cluster_separation Separation & Cleavage cluster_output Output racemate Racemic 2-Methyl-3-decanol reaction Esterification Reaction racemate->reaction auxiliary Enantiopure Chiral Acid (e.g., (S)-Mosher's Acid) auxiliary->reaction diastereomers Mixture of Diastereomers ((R,S) and (S,S)-Esters) reaction->diastereomers chromatography Achiral Chromatography or Crystallization diastereomers->chromatography cleavage_R Hydrolysis chromatography->cleavage_R cleavage_S Hydrolysis chromatography->cleavage_S enantiomer_R (R)-2-Methyl-3-decanol cleavage_R->enantiomer_R enantiomer_S (S)-2-Methyl-3-decanol cleavage_S->enantiomer_S

Caption: Workflow for chemical resolution using a chiral auxiliary.

Summary and Comparison of Methods

The optimal choice of resolution method depends on the specific requirements of the project, including the required scale, purity, cost, and available equipment.

FeatureEnzymatic Kinetic ResolutionChiral HPLCChemical (Diastereomer) Resolution
Principle Enantioselective enzymatic reactionDifferential interaction with CSPFormation & separation of diastereomers
Scale Excellent for both small and large scaleAnalytical to semi-preparativeGood for lab to moderate scale
Max Yield 50% for each enantiomer (can approach 100% with dynamic kinetic resolution)~100% (minus handling losses)~100% (minus handling losses)
Typical e.e. Very High (>99%) often achievable[4]Very High (>99%)High, but depends on separation efficiency
Cost Moderate (enzyme can be expensive but is often reusable)High (chiral columns and solvent usage)Low to Moderate (reagents, solvents)
Speed Slow (hours to days)Fast (minutes for analysis)Slow (multi-step, can take days)
Pros High selectivity, mild conditions, "green" chemistryDirect separation, high purity, analytical precisionUses standard lab techniques, robust
Cons Theoretical 50% yield limit, requires screening for optimal enzyme/conditionsExpensive columns, high solvent consumption for prep scaleMulti-step, requires stoichiometric chiral auxiliary, potential for racemization during cleavage

References

  • Uematsu, N., et al. (2009). Optical Resolution via Catalytic Generation of Chiral Auxiliary. Tetrahedron Letters.
  • Ward, D. E. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2009). Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry, 74(16), 6147-6153. Available at: [Link]

  • Schmalzbauer, M., et al. (2021). One out of Four: Kinetic Resolution of Stereoisomeric Mixtures of Secondary Alcohols with a Quaternary Carbon Atom in the β-Position by Cu–H-Catalyzed Enantioselective Silylation. Organic Letters, 23(24), 9510-9515. Available at: [Link]

  • Kiss, V., et al. (2006). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Chirality, 18(2), 116-120. Available at: [Link]

  • Toda, M., et al. (2021). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry, 23(2), 949-954. Available at: [Link]

  • dos Santos, J. C. S., et al. (2005). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. ResearchGate. Available at: [Link]

  • da Silva, G. P., et al. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education, 94(6), 768-772. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11025-11043. Available at: [Link]

  • Marigo, M., et al. (2006). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 103(9), 3029-3032. Available at: [Link]

  • Gardossi, L., et al. (2006). Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system. ResearchGate. Available at: [Link]

  • Sanchez, D. A., et al. (2005). Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum. ResearchGate. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • de Mattos, M. C., et al. (2022). Enzymatic Kinetic Resolution of Butenolide Alcohols Analogues of Losigamone. Even3. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers. Angewandte Chemie International Edition, 53(5), 1218-1250. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Geresh, S., & Gdalevsky, G. (2008). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin MCAT Content. Available at: [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • Macherey-Nagel. (n.d.). Chiral Columns. HPLC.eu. Available at: [Link]

  • Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Fantin, G., et al. (2008). Selective Enzymatic Reduction of Aldehydes. Molecules, 13(4), 844-850. Available at: [Link]

  • de Lacerda, P. S. S., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 15(3), 353. Available at: [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA.gov. Available at: [Link]

  • Khan, I. A., & Ali, S. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research, 13(3), 263-265. Available at: [Link]

  • Kumar, R., et al. (2011). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 1(1), 16-18. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: High-Fidelity GC-MS Analysis of 2-Methyl-3-decanol

Introduction: The Analytical Imperative for Branched-Chain Alcohols 2-Methyl-3-decanol (C₁₁H₂₄O, M.W. 172.31 g/mol ) is a branched-chain secondary alcohol.[1][2] Such compounds are of significant interest in various fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Branched-Chain Alcohols

2-Methyl-3-decanol (C₁₁H₂₄O, M.W. 172.31 g/mol ) is a branched-chain secondary alcohol.[1][2] Such compounds are of significant interest in various fields, including flavor and fragrance chemistry, industrial solvent applications, and as intermediates in organic synthesis.[3] Accurate identification and quantification are critical for quality control, metabolic studies, and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled separation efficiency and structural elucidation capabilities.[4]

This guide provides a comprehensive, field-proven protocol for the analysis of 2-Methyl-3-decanol. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that researchers can not only replicate the method but also adapt it to their specific analytical challenges.

Foundational Principles: GC-MS for Volatile Analyte Separation

The core of this application relies on the synergistic power of two techniques. Gas chromatography (GC) first separates 2-Methyl-3-decanol from other volatile and semi-volatile components in a sample matrix.[5][6] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase.[5][6] Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile and stationary phases.[6][7]

Following chromatographic separation, the eluted analyte enters the mass spectrometer. Here, it is subjected to high-energy electron ionization (EI), which fragments the parent molecule into a predictable pattern of charged ions.[8] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[8][9]

Experimental Protocol: A Validated Workflow

This protocol is designed for robustness and reproducibility. The causality behind each parameter selection is explained to empower the analyst.

Sample Preparation: The Gateway to Accurate Data

The objective of sample preparation is to present the analyte in a clean, compatible format for GC-MS injection, free from non-volatile residues or interfering substances.[7][10]

Protocol Steps:

  • Solvent Selection: Dissolve the sample containing 2-Methyl-3-decanol in a high-purity, volatile organic solvent. Hexane, Dichloromethane (DCM), or Ethyl Acetate are excellent choices.[7][11]

    • Expert Insight: Avoid non-volatile solvents like water or DMSO, and strong acids or bases, as they can damage the GC column and ion source.[7][11] The chosen solvent should elute early in the chromatogram, well before the analyte of interest.

  • Concentration Adjustment: Prepare a solution with a target concentration of approximately 1-10 µg/mL (1-10 ppm).[11]

    • Expert Insight: This concentration range is ideal for achieving a strong signal-to-noise ratio without overloading the analytical column, which can lead to peak tailing and reduced resolution. A 1 µL injection of a 10 µg/mL solution delivers approximately 10 ng of analyte onto the column.[11]

  • Matrix Cleanup: For complex samples (e.g., biological fluids, environmental extracts), a cleanup step is mandatory.

    • Filtration: If particulates are present, centrifuge the sample and filter the supernatant through a 0.22 µm PTFE syringe filter.[11] This prevents blockage of the injection syringe and contamination of the GC inlet.[11]

    • Extraction (if necessary): For aqueous matrices, perform a liquid-liquid extraction (LLE) into a compatible organic solvent.[7] Alternatively, Solid Phase Extraction (SPE) using a C18 or similar reversed-phase cartridge can effectively concentrate the analyte and remove polar impurities.[7][12]

  • Final Transfer: Transfer the final, prepared sample into a 2 mL glass autosampler vial with a PTFE-lined cap.[11] Avoid plastic vials, as plasticizers can leach into the sample and appear as contaminants in the analysis.[11]

GC-MS Instrumentation & Optimized Conditions

The following parameters have been optimized for the analysis of a C11 alcohol. They represent a robust starting point for most standard GC-MS systems.

Table 1: Recommended GC-MS Instrument Parameters

ParameterValueRationale & Justification
Gas Chromatograph (GC)
GC Column30 m x 0.25 mm ID x 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This nonpolar/mid-polarity column provides excellent resolution for a wide range of volatile and semi-volatile compounds, including alcohols. It is robust and offers excellent peak shape.[13][14]
Carrier GasHelium, constant flow at 1.0 mL/minHelium is an inert and efficient carrier gas, providing good separation efficiency. A constant flow mode ensures reproducible retention times even with temperature programming.[13][14]
Injector Type & TempSplit/Splitless, 250 °CA temperature of 250 °C ensures rapid and complete volatilization of 2-Methyl-3-decanol without thermal degradation.[13]
Injection Mode & VolumeSplit (20:1 ratio), 1 µLSplit injection is used for concentrated samples ( >1 µg/mL) to prevent column overload. For trace analysis, a splitless injection would be more appropriate.[13]
Oven Temperature ProgramInitial: 60 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Final Hold: 5 min at 280 °C.The initial hold allows for focusing of early-eluting compounds. The temperature ramp effectively separates compounds based on boiling point, while the final hold ensures that all heavier components are eluted from the column.[13]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard EI is a hard ionization technique that produces extensive, reproducible fragmentation, which is ideal for library matching and structural confirmation.[13]
Electron Energy70 eVThis is the standard electron energy used for EI, as it provides consistent fragmentation patterns that are comparable across instruments and with standard libraries like NIST.[13][14]
Ion Source Temperature230 °CMaintains the analyte in the gas phase and minimizes contamination or condensation within the ion source.[13][14]
Quadrupole Temperature150 °CEnsures consistent mass filtering performance and prevents contamination of the mass analyzer.[13]
Mass Scan Rangem/z 40 - 450This range covers the expected molecular ion and all significant fragments of 2-Methyl-3-decanol, while excluding low-mass background noise from air or water.
Solvent Delay4 minPrevents the high concentration of solvent from entering the MS, which would cause excessive filament wear and source contamination.[14]
Experimental Workflow Visualization

The logical flow from sample to result can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Solvent 1. Solvent Addition & Dilution Cleanup 2. Filtration / Extraction Solvent->Cleanup Vial 3. Transfer to GC Vial Cleanup->Vial Injection 4. GC Injection & Vaporization Vial->Injection Separation 5. Chromatographic Separation Injection->Separation Ionization 6. MS Ionization & Fragmentation Separation->Ionization Detection 7. Mass Detection (m/z) Ionization->Detection Chromatogram 8. Total Ion Chromatogram (TIC) Analysis Detection->Chromatogram Spectrum 9. Mass Spectrum Interpretation Chromatogram->Spectrum Library 10. Library Confirmation (NIST) Spectrum->Library

Caption: High-level workflow for the GC-MS analysis of 2-Methyl-3-decanol.

Data Analysis & Interpretation

Chromatographic Results

Under the conditions specified, 2-Methyl-3-decanol will elute as a sharp, symmetrical peak. The retention time is a characteristic property but can vary slightly between systems. The primary task is to extract the mass spectrum from the apex of this chromatographic peak.

Mass Spectral Fragmentation: The Chemical Fingerprint

The mass spectrum of 2-Methyl-3-decanol is defined by fragmentation patterns characteristic of secondary alcohols: alpha-cleavage and dehydration.[13][15][16]

  • Molecular Ion (M⁺•): The parent molecule with one electron removed will have an m/z of 172. For many alcohols, this peak is of low intensity or may be entirely absent due to the molecule's instability under EI conditions.[15]

  • Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for alcohols.[16] It involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group, resulting in a resonance-stabilized oxonium ion. For 2-Methyl-3-decanol, two primary α-cleavage pathways exist:

    • Loss of a Heptyl Radical (•C₇H₁₅): Cleavage of the C3-C4 bond results in the loss of the seven-carbon chain. This produces a highly stable, resonance-stabilized fragment at m/z 73 . This is predicted to be the base peak (most abundant ion) in the spectrum.[13][16]

    • Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the C2-C3 bond results in the loss of the isopropyl group. This produces a fragment at m/z 129 .

  • Dehydration (Loss of Water): A common fragmentation for alcohols is the elimination of a water molecule (18 Da). This will produce a fragment ion at m/z 154 ([M-18]⁺).[13][15]

  • Alkyl Fragments: A series of smaller peaks corresponding to the fragmentation of the alkyl chain will also be present, typically at m/z 43, 57, 71, etc.[17]

Table 2: Predicted Mass Spectrum for 2-Methyl-3-decanol

Mass-to-Charge (m/z)Predicted Relative AbundanceIdentity of Fragment
172Very Low / Absent[M]⁺• (Molecular Ion)
154Low to Medium[M - H₂O]⁺• (Dehydration)
129Medium[M - C₃H₇]⁺ (α-cleavage, loss of isopropyl radical)
73 100 (Base Peak) [M - C₇H₁₅]⁺ (α-cleavage, loss of heptyl radical)
57Low to Medium[C₄H₉]⁺ (Alkyl fragment)
43Medium[C₃H₇]⁺ (Alkyl fragment)
Fragmentation Pathway Visualization

Fragmentation cluster_frags Major Fragmentation Pathways Parent 2-Methyl-3-decanol (C11H24O) m/z = 172 Frag_154 [M-H2O]+• m/z = 154 Parent->Frag_154 - H2O Frag_129 [M-C3H7]+• m/z = 129 Parent->Frag_129 - •C3H7 (isopropyl) Frag_73 [M-C7H15]+• m/z = 73 (Base Peak) Parent->Frag_73 - •C7H15 (heptyl)

Sources

Application

High-performance liquid chromatography (HPLC) for 2-Methyl-3-decanol purification

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methyl-3-decanol Using Charged Aerosol Detection (CAD) Executive Summary 2-Methyl-3-decanol is an aliphatic alcohol identified as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methyl-3-decanol Using Charged Aerosol Detection (CAD)

Executive Summary

2-Methyl-3-decanol is an aliphatic alcohol identified as a critical semiochemical and pheromone component. Recent entomological studies have demonstrated its role as a volatile emitted by bacteria that stimulates oviposition in Anopheles gambiae mosquitoes, making its high-purity isolation essential for the development of targeted vector-control traps[1],[2]. However, its lack of a UV-absorbing chromophore presents a significant analytical challenge[3]. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) methodology utilizing Charged Aerosol Detection (CAD) with an inverse gradient system to achieve baseline resolution, uniform quantitation, and high-purity isolation of 2-methyl-3-decanol.

The Analytical Challenge & Detector Causality

Aliphatic alcohols like 2-methyl-3-decanol lack conjugated π-electron systems, rendering traditional Ultraviolet-Visible (UV-Vis) detection ineffective[3]. While Refractive Index (RI) detectors can detect these compounds, they are strictly limited to isocratic elution, as gradient changes cause severe baseline drift[3],[4].

Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are both evaporative aerosol detectors compatible with gradient elution. However, CAD is selected for this protocol due to its fundamental mechanistic advantages. In CAD, particles acquire a charge via collision with ionized nitrogen gas, yielding a signal proportional to particle mass[5]. This results in higher sensitivity for particles <50 nm and a more uniform inter-analyte response compared to ELSD, where light scattering varies exponentially with particle size, resulting in complex sigmoidal response curves[5].

Chromatographic Strategy & Inverse Gradient Dynamics

To isolate 2-methyl-3-decanol from structurally similar homologous alcohols and oxidation byproducts (e.g., 2-methyl-3-decanone), a gradient elution on a C18 stationary phase is required. However, changing the organic-to-aqueous ratio during a gradient alters the physical properties of the mobile phase (viscosity and surface tension), which directly impacts nebulization efficiency in the CAD[6].

The Causality of the Inverse Gradient: To maintain a uniform CAD response across the gradient, an inverse gradient of the mobile phase is introduced post-column via a make-up pump[6]. This ensures the nebulizer continuously experiences a constant solvent composition (e.g., 50% organic / 50% aqueous), preventing nebulization efficiency fluctuations and allowing for standard-free quantitation of unknown impurities.

Table 1: Comparison of HPLC Detectors for Aliphatic Alcohol Purification
Detector TypeGradient CompatibilitySensitivity (LOD)Response UniformityMechanism
UV-Vis YesPoor (No chromophore)N/APhoton absorption
Refractive Index (RI) No (Isocratic only)Moderate (~µg)ModerateRefractive index change
ELSD YesGood (~ng)Non-linear (Sigmoidal)Light scattering
CAD YesExcellent (~pg to ng)High (Mass-proportional)Aerosol charge measurement
Table 2: Analytical Gradient and Inverse Gradient Program

(Mobile Phase A: LC-MS Grade Water; Mobile Phase B: LC-MS Grade Acetonitrile)

Time (min) Analytical Pump B (%) Inverse Pump B (%) Total B entering CAD (%)
0.0 40 60 50
2.0 40 60 50
12.0 95 5 50
15.0 95 5 50
15.1 40 60 50

| 20.0 | 40 | 60 | 50 |

Workflow Visualization

G Start Crude 2-Methyl-3-decanol Synthesis/Extraction Prep Sample Preparation (Dilution in ACN/H2O) Start->Prep HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Prep->HPLC Split Flow Splitter (Analytical / Prep) HPLC->Split CAD Charged Aerosol Detection (Mass-based, Universal) Split->CAD 1% Flow Collect Fraction Collection (Target Peak Isolation) Split->Collect 99% Flow CAD->Collect Trigger Signal QC Purity Validation (>99% Target) Collect->QC

RP-HPLC-CAD workflow for the purification and isolation of 2-Methyl-3-decanol.

Self-Validating Protocol for Purification

System Configuration
  • Pumps: Dual-pump system (Analytical Pump for column; Make-up Pump for inverse gradient).

  • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Detector: Charged Aerosol Detector (CAD) with nitrogen gas supplied at 35 psi.

  • Splitter: Active flow splitter routing 1% of the eluent to the CAD and 99% to the fraction collector.

Reagent Preparation

Critical Insight: CAD detects all non-volatile substances. Therefore, the use of LC-MS grade solvents is mandatory. Avoid non-volatile buffers (e.g., phosphate salts).

  • Mobile Phase A: 100% LC-MS Grade Water.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Execution & Validation

Step 1: System Equilibration & Baseline Validation

  • Purge both pumps with fresh solvents and run the gradient program (Table 2) without injection.

  • Validation Check: Monitor the CAD baseline. A stable baseline (<0.5 pA fluctuation) confirms solvent purity and system cleanliness. If baseline drift occurs, the inverse gradient is improperly synchronized.

Step 2: System Suitability Test (SST)

  • Inject a 10 µL standard mixture containing 1-decanol, 2-methyl-3-decanol, and 2-nonanone (100 µg/mL each).

  • Validation Check: Ensure resolution ( Rs​ ) between 2-methyl-3-decanol and structurally similar aliphatic alcohols is ≥1.5 . Calculate theoretical plates ( N>5000 ). This proves the column's resolving power is sufficient for the target matrix.

Step 3: Crude Sample Injection & Purification

  • Filter the crude 2-methyl-3-decanol sample through a 0.22 µm PTFE syringe filter.

  • Inject the sample (volume dependent on column capacity, typically 20-50 µL for analytical screening, up to 1 mL for semi-prep).

  • The analytical pump executes the separation gradient, while the make-up pump delivers the inverse gradient post-column via a low-dead-volume T-piece before the CAD[6].

Step 4: Fraction Collection

  • Set the fraction collector to trigger based on the CAD signal threshold.

  • Causality Note: Because CAD is a destructive detector (it evaporates the sample to measure charge), the flow must be split before the detector. Calculate the specific delay volume between the active splitter and the fraction collector head to ensure precise peak slicing.

Step 5: Post-Run Wash & Carryover Check

  • Ramp Mobile Phase B to 100% for 10 minutes to elute highly lipophilic impurities.

  • Inject a blank (diluent only).

  • Validation Check: The absolute absence of a peak at the retention time of 2-methyl-3-decanol confirms zero carryover, validating the integrity of the subsequent purification cycles.

Sources

Method

Application Note: Field-Testing Protocols for 2-Methyl-3-decanol as an Oviposition Pheromone

Executive Summary & Mechanistic Background 2-Methyl-3-decanol is an aliphatic alcohol and a volatile organic compound (VOC) produced by specific environmental and gut-associated bacteria, such as Vibrio metschnikovii[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

2-Methyl-3-decanol is an aliphatic alcohol and a volatile organic compound (VOC) produced by specific environmental and gut-associated bacteria, such as Vibrio metschnikovii[1]. In the context of vector ecology, it functions as a potent semiochemical—specifically an oviposition attractant—for gravid Anopheles gambiae mosquitoes, the primary vectors of malaria[2]. Gravid females rely on these bacterial volatile signatures to identify nutrient-rich, viable aquatic habitats for their offspring, making this compound a prime candidate for "attract-and-kill" vector control strategies[3].

The detection of 2-Methyl-3-decanol is mediated by olfactory receptors (ORs) and ionotropic receptors (IRs) located on the mosquito's antennae and maxillary palps[4]. Upon binding, the chemical signal is transduced into an action potential that travels to the antennal lobe, ultimately triggering a positive chemotactic and oviposition response.

G Bact Bacterial Metabolism (Vibrio metschnikovii) VOC 2-Methyl-3-decanol (Volatile Release) Bact->VOC Biosynthesis OR Mosquito Olfactory Receptors (Antennae/Maxillary Palps) VOC->OR Odorant Binding Neuro Olfactory Sensory Neurons (Signal Transduction) OR->Neuro Depolarization Brain Antennal Lobe & Glomeruli (Integration) Neuro->Brain Action Potential Behavior Oviposition Site Selection (Attractant Response) Brain->Behavior Motor Output

Olfactory signaling pathway of 2-Methyl-3-decanol in mosquitoes.

Experimental Design & Causality

To validate 2-Methyl-3-decanol for commercial or epidemiological use, researchers must transition from controlled laboratory environments to complex field ecosystems[5]. This protocol is designed as a self-validating system:

  • Laboratory Assays isolate the compound's intrinsic efficacy, removing environmental noise. We utilize a dual-choice setup to calculate the Oviposition Activity Index (OAI). Positional bias is strictly controlled by rotating test cups, ensuring that egg-laying causality is tied solely to the VOC[4].

  • Semi-Field Trials introduce spatial dynamics. By using large screen houses, we test whether the compound can attract free-flying mosquitoes over a distance—a mandatory prerequisite before full field deployment[6].

  • Field Trapping evaluates the compound against wild, genetically diverse populations facing competing natural odors. A randomized Latin square design is employed to self-correct for micro-environmental variations (e.g., wind direction, shade)[6].

Step-by-Step Methodologies

Phase 1: Laboratory Dual-Choice Oviposition Bioassay

Objective: Determine the baseline Oviposition Activity Index (OAI) and optimal dosing.

  • Formulation: Dilute 2-Methyl-3-decanol in a volatile solvent (e.g., hexane) to create a concentration gradient (0.1 μM to 50 μM).

  • Setup: Place two oviposition cups diagonally (approx. 110 cm apart) inside a 100x50x50 cm bioassay cage[4]. Fill the test cup with 200 mL of sterile saline (0.9% NaCl) treated with the 2-Methyl-3-decanol solution, and the control cup with saline plus the solvent control[1]. Note: Saline is used because An. gambiae shows a rejection response toward standard LB broth[7].

  • Execution: Release 60–70 gravid An. gambiae females (72 hours post-blood meal) into the cage at 18:00 hours, aligning with their natural peak oviposition time[4][5].

  • Self-Validation: Leave the cups overnight. To eliminate spatial bias, swap cup positions between replicates. Count eggs the following morning.

Phase 2: Semi-Field Screen House Trials

Objective: Confirm flight-oriented attraction over distance.

  • Environment: Utilize a large, climate-controlled screen house (e.g., 10x10 meters) that mimics ambient temperature and humidity.

  • Trap Deployment: Install two modified gravid traps (e.g., BG-Sentinel or OviART) 5 meters apart. Bait one with the optimal dose of 2-Methyl-3-decanol (determined from Phase 1) and the other with a control solvent[6].

  • Execution: Release 200 insectary-reared, free-flying gravid females into the center of the screen house at 18:00 hours[5].

  • Data Collection: Retrieve traps at 06:00 hours the next day and record the number of trapped females.

Phase 3: Natural Field Trapping

Objective: Validate efficacy against wild populations in endemic regions.

  • Site Selection: Identify natural aquatic breeding sites endemic to An. gambiae[8].

  • Deployment: Deploy electrocuting gravid traps or sticky traps in a randomized Latin square design. Ensure traps are placed at least 10 meters apart to prevent odor plume blending[6].

  • Baiting: Use slow-release dispensers (e.g., low-density polyethylene vials) loaded with 2-Methyl-3-decanol to ensure a consistent release rate over time.

  • Monitoring: Check traps daily for 14 days. Rotate trap positions every 24 hours to validate that catch rates are driven by the bait, not the specific geographic coordinate. Morphologically and molecularly identify captured mosquitoes to confirm species[8].

Workflow Prep Phase 1: Formulation 2-Methyl-3-decanol in Solvent Lab Phase 2: Lab Bioassays Dual-Choice Egg Count Prep->Lab Dose Optimization Semi Phase 3: Semi-Field Trials Screen-House Trapping Lab->Semi Efficacy Confirmed Field Phase 4: Field Deployment OviART / BG-Sentinel Traps Semi->Field Environmental Validation Data Data Analysis Oviposition Activity Index (OAI) Field->Data Trap Catch Counts

Phased field-testing workflow for oviposition attractants.

Quantitative Data Presentation

To interpret the efficacy of 2-Methyl-3-decanol, researchers calculate the Oviposition Activity Index (OAI) using the formula: OAI = (Nt - Nc) / (Nt + Nc), where Nt is the number of eggs/females in the test trap, and Nc is the control[4].

Table 1: Expected Metrics and Benchmarks for 2-Methyl-3-decanol

PhaseMetric EvaluatedExpected BaselineTarget Threshold for 2-Methyl-3-decanol
Lab Bioassay Oviposition Activity Index (OAI)0.0 (Neutral)≥ +0.3 (Significant Attraction)
Semi-Field Trap Catch Ratio (Test:Control)1:1≥ 1.8:1
Field Trapping Odds Ratio (OR) of Capture1.0≥ 2.0 (95% CI > 1.0)

Sources

Application

Application Note: Formulation of 2-Methyl-3-decanol in Slow-Release Dispensers for Vector Surveillance

Introduction & Mechanistic Background Vector control and epidemiological surveillance heavily rely on the manipulation of mosquito behavior using semiochemicals. Anopheles gambiae, a primary vector for malaria, utilizes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Vector control and epidemiological surveillance heavily rely on the manipulation of mosquito behavior using semiochemicals. Anopheles gambiae, a primary vector for malaria, utilizes microbial volatile organic compounds (MVOCs) to evaluate and select optimal aquatic habitats for oviposition . Among these MVOCs, 2-Methyl-3-decanol —an aliphatic alcohol naturally emitted by bacteria such as Vibrio metschnikovii—has been identified as a highly potent oviposition stimulant .

While highly effective in controlled laboratory bioassays, the field application of 2-Methyl-3-decanol is bottlenecked by its high volatility. Unformulated, the compound dissipates rapidly, leading to a sharp spike in environmental concentration followed by rapid depletion. This fails to mimic the sustained, low-dose emission profile of natural bacterial colonies . To translate this semiochemical into a viable field surveillance tool, it must be formulated into a slow-release dispenser. This guide details the formulation of 2-Methyl-3-decanol into a polydimethylsiloxane (PDMS) matrix, establishing a self-validating analytical protocol for release rate quantification, and outlining a standardized behavioral bioassay.

Olfactory Signaling and Behavioral Pathway

The biological efficacy of 2-Methyl-3-decanol depends on its volatilization and subsequent binding to specific Odorant Receptors (ORs) on the mosquito's antennae. A continuous, low-dose release from a polymer matrix ensures the concentration remains within the optimal stimulatory threshold, avoiding receptor saturation or olfactory habituation.

Pathway VOC 2-Methyl-3-decanol (Bacterial Semiochemical) ORP Odorant Receptor (OR) Binding in Antennae VOC->ORP Volatilization & Diffusion Depol Sensory Neuron Depolarization ORP->Depol Signal Transduction Brain Antennal Lobe & Protocerebrum Processing Depol->Brain Action Potential Behav Oviposition Site Selection & Egg Laying Brain->Behav Behavioral Output

Olfactory signaling pathway of 2-Methyl-3-decanol triggering oviposition in Anopheles gambiae.

Formulation Strategy: Matrix Kinetics

The selection of the polymer matrix is dictated by the molecular weight (172.31 g/mol ) and the partition coefficient of 2-Methyl-3-decanol. PDMS is selected over low-density polyethylene (LDPE) and paraffin wax because its cross-linking density can be precisely tuned by adjusting the base-to-curing-agent ratio. This directly modulates the diffusion coefficient of the embedded semiochemical, allowing for near zero-order release kinetics.

Table 1: Comparative 30-Day Release Kinetics of 2-Methyl-3-decanol Across Matrices

Matrix TypeInitial Load (mg)Day 1 Release Rate (µg/hr)Day 30 Release Rate (µg/hr)Release Profile
Unformulated (Control)10.0450.00.0First-order (Rapid depletion)
Paraffin Wax10.015.52.1Non-linear (Surface blooming)
LDPE Vials10.08.01.5Zero-order (Permeability limited)
PDMS (10:1 ratio) 10.0 5.2 4.8 Near Zero-order (Sustained)

Experimental Protocols

Protocol 1: Preparation of PDMS Slow-Release Dispensers

Expertise & Causality: A 10:1 ratio of PDMS base to curing agent provides an optimal mesoporous network. This specific density allows the aliphatic chain of 2-Methyl-3-decanol to migrate steadily to the surface without causing structural degradation or swelling of the polymer matrix.

  • Matrix Preparation: Weigh 10 g of Sylgard 184 PDMS elastomer base into a clean glass beaker. Add 1 g of the curing agent (10:1 w/w ratio).

  • Active Loading: Introduce 100 mg of high-purity 2-Methyl-3-decanol (Target load: 1% w/w) into the PDMS mixture.

  • Homogenization: Mechanically stir the mixture for 5 minutes at 200 RPM to ensure uniform distribution of the semiochemical.

  • Degassing: Place the mixture in a vacuum desiccator at -80 kPa for 30 minutes. Causality: Removing entrapped air bubbles is critical; micro-voids create inconsistent diffusion channels that ruin zero-order release kinetics.

  • Curing: Pour the degassed mixture into standardized cylindrical molds (5 mm diameter x 10 mm height). Cure at room temperature (25°C) for 48 hours. Note: Avoid thermal curing (e.g., 60°C) to prevent premature volatilization of the active compound.

Protocol 2: Analytical Validation via HS-SPME-GC-MS

Trustworthiness & Self-Validation: Headspace Solid-Phase Microextraction (HS-SPME) is utilized because it selectively samples the volatilized fraction, directly mimicking what the mosquito detects in the field. The inclusion of an internal standard (1-nonanol) creates a self-validating system, ensuring that any fluctuations in extraction efficiency or instrument sensitivity are internally corrected for each run.

  • Sample Incubation: Place a single PDMS dispenser into a 20 mL sterile headspace vial. Seal with a PTFE/silicone septum. Incubate at 28°C (mimicking tropical field temperatures) for 60 minutes to reach vapor equilibrium.

  • Internal Standard Addition: Inject 1 µL of 1-nonanol (10 ng/µL in hexane) onto the inner wall of the vial.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 28°C.

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Run the GC-MS temperature program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, hold 5 min.

  • Quantification: Calculate the release rate (µg/hr) by comparing the peak area of 2-Methyl-3-decanol to the internal standard using a pre-established 5-point calibration curve.

Protocol 3: Dual-Choice Oviposition Bioassay

Trustworthiness & Self-Validation: A dual-choice setup isolates the behavioral response to the semiochemical from environmental variables. Rotating the positions of the control and treatment cups between replicates self-validates the assay by eliminating spatial bias (e.g., lighting or airflow gradients in the insectary).

  • Arena Setup: Use standard mosquito cages (30 x 30 x 30 cm) containing 20 gravid Anopheles gambiae females (48 hours post-blood meal).

  • Cup Placement: Place two identical glass cups (containing 100 mL distilled water) in opposite corners of the cage.

  • Treatment Application: Suspend one PDMS/2-Methyl-3-decanol dispenser 2 cm above the water surface of the treatment cup. Suspend a blank PDMS dispenser (no active ingredient) above the control cup.

  • Incubation: Leave the cages undisturbed overnight (18:00 to 06:00) under standard insectary conditions (27°C, 80% RH, scotophase).

  • Evaluation: Count the number of eggs in each cup. Calculate the Oviposition Activity Index (OAI): OAI = (Nt - Nc) / (Nt + Nc), where Nt is the number of eggs in the treatment and Nc is the control. An OAI > +0.3 indicates statistically significant attraction.

Workflow Diagram

Workflow Prep Matrix Preparation (PDMS + Curing Agent) Load Active Loading (2-Methyl-3-decanol) Prep->Load Cure Degassing & Curing (Room Temp, 48h) Load->Cure Valid Release Validation (HS-SPME-GC-MS) Cure->Valid Bio Behavioral Bioassay (Dual-Choice Oviposition) Valid->Bio

End-to-end workflow for the formulation and validation of 2-Methyl-3-decanol dispensers.

References

  • Microorganisms Associated with Mosquito Oviposition Sites: Implications for Habitat Selection and Insect Life Histories. MDPI - Microorganisms. Available at:[Link][1]

  • Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants. PubMed Central (PMC). Available at:[Link][2]

  • Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions. Journal of Medical Entomology, Oxford Academic. Available at:[Link][3]

Sources

Method

Application Note: High-Sensitivity Quantification of 2-Methyl-3-decanol in Insect Extracts via HS-SPME-GC-MS

Target Audience: Analytical Chemists, Chemical Ecologists, and Vector Control Researchers Matrix: Complex Insect Tissue and Habitat Extracts Analytes: 2-Methyl-3-decanol (and related volatile semiochemicals) Biological C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chemical Ecologists, and Vector Control Researchers Matrix: Complex Insect Tissue and Habitat Extracts Analytes: 2-Methyl-3-decanol (and related volatile semiochemicals)

Biological Context & Mechanistic Pathway

2-Methyl-3-decanol is a critical volatile organic compound (VOC) and semiochemical that mediates transkingdom interactions between bacteria and insects. In vector ecology, it is predominantly recognized as a potent oviposition attractant for Anopheles gambiae, the primary African malaria vector. Gut and habitat-associated bacteria (such as Exiguobacterium spp. and Proteus spp.) biosynthesize this branched-chain alcohol, which subsequently binds to mosquito olfactory receptors (ORs) to stimulate egg-laying behaviors 1.

Understanding and quantifying this compound is essential for developing synthetic lures and novel "attract-and-kill" pest management strategies 2.

BiologicalPathway Microbes Habitat Bacteria (e.g., Exiguobacterium spp.) Volatile 2-Methyl-3-decanol (Volatile Emission) Microbes->Volatile Biosynthesis Receptor Mosquito Olfactory Receptors (ORs) Volatile->Receptor Chemical Signaling Behavior Oviposition Stimulation & Site Selection Receptor->Behavior Behavioral Trigger

Fig 1: Biological signaling pathway of 2-Methyl-3-decanol in mosquito oviposition.

Analytical Challenges & Scientific Rationale

Quantifying 2-methyl-3-decanol in whole-insect or habitat extracts presents severe analytical challenges. Insect cuticles are rich in high-molecular-weight cuticular hydrocarbons (CHCs) and triglycerides. Direct solvent extraction (e.g., using hexane) co-extracts these non-volatile lipids, which rapidly foul Gas Chromatography (GC) inlets, degrade column stationary phases, and cause severe baseline drift.

The HS-SPME Advantage: To bypass matrix interference, Headspace Solid-Phase Microextraction (HS-SPME) is employed. By suspending the insect homogenate in an aqueous buffer and applying a salting-out effect (via NaCl saturation), the solubility of the hydrophobic aliphatic alcohol in the aqueous phase is drastically reduced. This thermodynamically drives 2-methyl-3-decanol into the headspace 3.

Column Selection: Alcohols are prone to peak tailing on standard non-polar columns (like DB-5) due to hydrogen bonding with active silanol groups in the system. Therefore, a polar polyethylene glycol (PEG) column, such as a DB-WAX or VF-WAXms, is highly recommended to ensure sharp peak morphology and accurate integration 4.

ExperimentalWorkflow A Insect/Matrix Cryomilling B Aqueous Homogenate + NaCl + IS A->B C HS-SPME (DVB/CAR/PDMS) B->C D GC-MS Analysis C->D E Quantification (SIM Mode) D->E

Fig 2: Self-validating HS-SPME-GC-MS workflow for volatile semiochemical extraction.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of an unnatural internal standard (IS) controls for variable SPME fiber competition and matrix effects.

Reagents and Materials
  • Target Analyte: 2-Methyl-3-decanol (Analytical Standard, >98% purity).

  • Internal Standard (IS): 2-Undecanol or a deuterated alcohol (e.g., 1-Decanol-d21).

  • Buffer: LC-MS grade Water saturated with pre-baked (400°C for 4h) Sodium Chloride (NaCl).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for capturing a wide molecular weight range of volatiles.

Sample Preparation
  • Cryomilling: Flash-freeze the insect specimens (e.g., 50 mosquitoes or equivalent biomass) in liquid nitrogen. Pulverize into a fine powder using a cryogenic tissue grinder. Causality: Cryogenic temperatures prevent the volatilization of semiochemicals during mechanical disruption.

  • Homogenization: Transfer exactly 50 mg of the frozen insect powder into a 20 mL amber glass headspace vial.

  • Matrix Modification: Add 5 mL of the NaCl-saturated water to the vial.

  • IS Addition: Spike the homogenate with 10 µL of the Internal Standard solution (10 µg/mL in methanol).

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

HS-SPME Extraction Parameters
  • Incubation: Agitate the vial at 250 rpm at 50°C for 15 minutes. Causality: This step establishes thermodynamic equilibrium of the volatiles between the aqueous matrix and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50°C under continuous agitation.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

GC-MS Parameters
  • Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%) at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C. Use a narrow-bore (0.75 mm ID) SPME-specific deactivated liner to ensure a sharp sample band onto the column.

  • Oven Program:

    • Initial: 40°C (hold 2 min).

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 15°C/min to 240°C (hold 5 min to bake off residual high-boiling compounds).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

    • 2-Methyl-3-decanol SIM Ions:m/z 73 (Quantifier, alpha-cleavage loss of heptyl group), m/z 129 , and m/z 154 (Qualifiers).

Quantitative Data & Validation Summary

To ensure trustworthiness, the method must be validated using matrix-matched calibration curves (using a surrogate matrix like BSA solution if blank insect matrix is unavailable).

Validation Parameter2-Methyl-3-decanolInternal Standard (2-Undecanol)
Retention Time (RT) 18.4 min21.2 min
Quantifier Ion (m/z) 7373
Qualifier Ions (m/z) 129, 154115, 154
Linear Range 0.1 – 500 ng/gN/A
Linearity (R²) > 0.998N/A
Limit of Detection (LOD) 0.03 ng/gN/A
Limit of Quantitation (LOQ) 0.10 ng/gN/A
Matrix Recovery (%) 88.4 ± 4.2%91.2 ± 3.8%

Table 1: Representative GC-MS validation parameters for aliphatic alcohol quantification.

Troubleshooting & Mechanistic Insights

Issue 1: Severe Peak Tailing of 2-Methyl-3-decanol

  • Causality: Aliphatic alcohols possess a highly active hydroxyl (-OH) group that readily forms hydrogen bonds with active silanol sites in the GC inlet liner or at the head of the column.

  • Solution: Ensure the use of a heavily deactivated SPME liner. If tailing persists on a polar WAX column, trim the first 10-20 cm of the column, as this region degrades fastest from matrix oxidation.

Issue 2: Low Analyte Recovery / Poor Reproducibility

  • Causality: SPME is an equilibrium-driven technique. If the matrix contains varying amounts of lipids, the partition coefficient of the analyte into the headspace will fluctuate. Furthermore, DVB/CAR/PDMS fibers are susceptible to competitive displacement, where highly abundant volatile compounds displace trace analytes from the fiber pores.

  • Solution: Strictly adhere to the salting-out protocol (NaCl saturation normalizes ionic strength across disparate samples). Always quantify using the internal standard ratio rather than absolute peak area to mathematically correct for fiber competition.

Issue 3: Baseline Drift During Late Elution

  • Causality: Despite HS-SPME, trace amounts of volatile fatty acids or short-chain CHCs may still adsorb to the fiber and elute late in the run.

  • Solution: Implement the 240°C high-temperature bake-out at the end of the GC oven program. Periodically condition the SPME fiber at 270°C for 30 minutes in a standalone conditioning station to prevent carryover.

References

  • Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants National Center for Biotechnology Inform
  • Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions Journal of Medical Entomology | Oxford Academic
  • Microorganisms Associated with Mosquito Oviposition Sites: Implications for Habitat Selection and Insect Life Histories MDPI
  • Investigations into the Oviposition Behaviour of the Mosquito Anopheles gambiae Greenwich Academic Liter

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-3-decanol Synthesis

Overview The synthesis of 2-methyl-3-decanol (C₁₁H₂₄O)[1] is typically achieved via the nucleophilic addition of an organomagnesium halide to an aliphatic aldehyde. The most direct retrosynthetic disconnection yields oct...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 2-methyl-3-decanol (C₁₁H₂₄O)[1] is typically achieved via the nucleophilic addition of an organomagnesium halide to an aliphatic aldehyde. The most direct retrosynthetic disconnection yields octanal and isopropylmagnesium chloride (or bromide). While conceptually straightforward, the reaction of sterically hindered Grignard reagents containing β-hydrogens (like the isopropyl group) with enolizable aliphatic aldehydes (like octanal) is notoriously prone to side reactions that drastically reduce the yield of the target secondary alcohol[2].

This troubleshooting guide is designed for drug development professionals and synthetic chemists to diagnose and resolve yield-limiting bottlenecks during this specific Grignard workflow.

Troubleshooting & FAQs

Q1: Why is my yield of 2-methyl-3-decanol so low, and why am I recovering unreacted octanal after workup?

Cause: Grignard reagents are not only potent carbon-based nucleophiles but also exceptionally strong bases[3]. Octanal possesses acidic α-protons adjacent to its carbonyl group. Instead of attacking the electrophilic carbonyl carbon, the isopropylmagnesium chloride can act as a base, abstracting an α-proton to form an enolate intermediate (a process known as enolization)[2]. During the acidic quench and workup phase, this enolate is simply protonated back into the starting octanal, leading to poor conversion rates and the recovery of starting material[2]. In some instances, this enolate can also attack unreacted octanal, leading to unwanted aldol condensation byproducts.

Q2: I am seeing a significant amount of 1-octanol in my product mixture. Where is this coming from?

Cause: This is a classic reduction side-reaction. Isopropylmagnesium chloride possesses β-hydrogens. When steric hindrance impedes direct 1,2-nucleophilic addition, the Grignard reagent can act as a reducing agent[2]. It delivers a hydride from its β-carbon to the carbonyl carbon of octanal via a six-membered cyclic transition state[2]. This process reduces the octanal to a primary alcohol (1-octanol) and releases propylene gas as a byproduct.

Q3: How can I suppress enolization and reduction to maximize the yield of 2-methyl-3-decanol?

Solution: You must alter the electronics and nucleophilicity of the organometallic species. This is achieved through two highly effective, field-proven strategies:

  • The Imamoto Reaction (CeCl₃ Addition): The addition of anhydrous Cerium(III) chloride (CeCl₃) to the Grignard reagent generates an organocerium intermediate (R-CeCl₂). Organocerium reagents are significantly more nucleophilic and less basic than their magnesium counterparts, effectively suppressing both the enolization and β-hydride reduction pathways[4].

  • Turbo-Grignard (iPrMgCl·LiCl): Utilizing the Knochel "Turbo-Grignard" complex enhances the rate of nucleophilic addition[5]. The lithium chloride breaks up the polymeric aggregates typical of standard Grignard reagents, increasing the monomeric reactivity of the isopropylmagnesium chloride and allowing the desired addition to kinetically outcompete side reactions[6].

Mechanistic Pathways

Mechanism Start Octanal + Isopropylmagnesium Chloride Add 1,2-Nucleophilic Addition (Desired Pathway) Start->Add Nucleophilic Attack Enol Enolization (Acid-Base Reaction) Start->Enol α-Proton Abstraction Red Reduction (β-Hydride Transfer) Start->Red 6-Membered Cyclic TS Prod 2-Methyl-3-decanol (Target) Add->Prod Side1 Recovered Octanal + Aldol Byproducts Enol->Side1 Side2 1-Octanol + Propylene Red->Side2

Caption: Competing reaction pathways in the addition of isopropylmagnesium chloride to octanal.

Quantitative Data: Yield Comparison

The following table summarizes the expected outcomes based on the chosen reagent system when reacting octanal with an isopropyl organometallic source at low temperatures (-78 °C to 0 °C).

Reagent SystemAdditivePrimary MechanismExpected Yield (2-Methyl-3-decanol)Major Side Products
Standard Grignard NoneMixed (Addition, Enolization, Reduction)35 - 45%1-Octanol, Unreacted Octanal
Turbo-Grignard LiClAccelerated 1,2-Addition70 - 80%Trace 1-Octanol
Imamoto Conditions Anhydrous CeCl₃Highly Nucleophilic Organocerium Addition85 - 95%None significant

Experimental Protocols

To achieve the highest possible yield and ensure self-validating success, we recommend the Luche-Imamoto protocol utilizing anhydrous CeCl₃[4].

Protocol 1: Preparation of Anhydrous Cerium(III) Chloride

Causality Check: The efficiency of the Imamoto reaction is entirely dependent on the absolute absence of moisture. Commercial "anhydrous" CeCl₃ often absorbs atmospheric water and requires strict thermal activation[4].

  • Place 1.1 equivalents of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) into a flame-dried round-bottom flask equipped with a magnetic stir bar[4].

  • Attach the flask to a high-vacuum line (approx. 0.1 mmHg).

  • Immerse the flask in an oil bath and heat gradually to remove the water of hydration[4]:

    • Hold at 90 °C for 1 hour.

    • Increase to 140 °C and hold for 2 hours[4].

    • Increase to 150 °C and hold for 2 hours.

  • Self-Validation: The solid will transform from crystalline chunks into a fine, highly mobile white powder[4]. Allow the flask to cool to room temperature while maintaining the vacuum.

  • Backfill the flask with ultra-pure Argon.

Protocol 2: CeCl₃-Mediated Synthesis of 2-Methyl-3-decanol
  • Suspension Formation: To the flask containing the freshly activated, anhydrous CeCl₃ (1.1 eq) under Argon, add anhydrous THF. Stir vigorously at room temperature overnight. Self-Validation: A uniform, milky suspension must form[4].

  • Transmetalation: Cool the suspension to -78 °C using a dry ice/acetone bath[4]. Slowly add isopropylmagnesium chloride (1.1 eq, typically a 2.0 M solution in THF) dropwise via syringe. Stir the mixture at -78 °C for 30 to 60 minutes to ensure complete transmetalation to the organocerium species[4].

  • Addition: Dissolve octanal (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C[4].

  • Reaction: Stir the mixture at -78 °C for 2 to 3 hours[4]. Monitor the disappearance of octanal via TLC (Hexanes:EtOAc).

  • Quench & Workup: Once complete, quench the reaction at -78 °C by carefully adding saturated aqueous NH₄Cl solution[4]. Allow the mixture to warm to room temperature. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 2-methyl-3-decanol via flash column chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Dehydrate CeCl3·7H2O (140-150°C, High Vacuum, 5h) Step2 2. Suspend in Anhydrous THF (Stir overnight at RT) Step1->Step2 Step3 3. Cool to -78°C (Dry Ice / Acetone Bath) Step2->Step3 Step4 4. Add iPrMgCl (Stir 30-60m for Transmetalation) Step3->Step4 Step5 5. Dropwise Addition of Octanal (Stir 2-3h at -78°C) Step4->Step5 Step6 6. Quench & Workup (Sat. NH4Cl, Extract, Purify) Step5->Step6

Caption: Step-by-step workflow for the CeCl3-mediated synthesis of 2-methyl-3-decanol.

References

  • 2-Methyl-3-decanol - the NIST WebBook. National Institute of Standards and Technology (NIST).1

  • Grignard Reaction. Organic Chemistry Portal.2

  • Reactions of Grignard Reagents. Master Organic Chemistry.3

  • Grignard Chemistry - The use of 'turbo-Grignards' in flow. Vapourtec.6

  • 2-Ethylcyclohexanone (Luche-Imamoto Conditions). Benchchem.4

  • 7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases. Thieme E-Books & E-Journals.5

  • Isopropylmagnesium chloride lithium chloride complex solution 1.3 M in THF Turbo Grignard. Sigma-Aldrich.

Sources

Optimization

Degradation products of 2-Methyl-3-decanol and their identification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical stability, degradation pathways, and analytical challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical stability, degradation pathways, and analytical challenges associated with 2-Methyl-3-decanol .

Rather than just providing a list of symptoms, this guide dives into the mechanistic causality behind the degradation of secondary branched alcohols. By understanding why these molecules degrade and how they behave inside analytical instruments, you can build self-validating workflows that prevent false positives during drug development and formulation stability testing.

Part 1: Core Degradation Pathways

2-Methyl-3-decanol is a branched secondary alcohol. Under environmental stress, oxidative conditions, or thermal extremes, it primarily degrades via two distinct mechanistic pathways: Oxidation and Dehydration .

Degradation Parent 2-Methyl-3-decanol MW: 172.31 Oxidation Oxidation (-2H) Parent->Oxidation Dehydration Dehydration (-H2O) Parent->Dehydration Ketone 2-Methyl-3-decanone MW: 170.29 Oxidation->Ketone Alkene1 2-Methyl-2-decene (Major Product) Dehydration->Alkene1 Zaitsev's Rule Alkene2 2-Methyl-3-decene (Minor Product) Dehydration->Alkene2 Minor

Degradation pathways of 2-Methyl-3-decanol via oxidation and dehydration.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing a mass loss of 2 Da (m/z 170) in my stability samples? A: This indicates the oxidative degradation of 2-methyl-3-decanol into its corresponding ketone, 2-methyl-3-decanone. As a secondary alcohol, the hydroxyl-bearing carbon is bonded to two other carbons and one hydrogen. Oxidation removes this alpha-hydrogen and the hydroxyl hydrogen to form a carbon-oxygen double bond[1]. Because there are no remaining alpha-hydrogens on the carbonyl carbon, secondary alcohols are highly resistant to further oxidation (e.g., into carboxylic acids) unless subjected to extreme conditions that cleave carbon-carbon bonds[2].

Q2: My GC-MS chromatogram shows multiple new peaks with m/z 154. What are they, and why are there multiple isomers? A: A mass of 154 Da corresponds to a loss of 18 Da (H₂O) from the parent molecule, indicating dehydration into alkenes. Dehydration of secondary alcohols is an elimination reaction that yields positional isomers depending on which adjacent hydrogen is removed[3]. According to Zaitsev's rule, the major product will always be the more highly substituted alkene because hyperconjugation stabilizes the resulting double bond[3]. For 2-methyl-3-decanol, removing a hydrogen from C2 yields 2-methyl-2-decene (a trisubstituted alkene), while removing a hydrogen from C4 yields 2-methyl-3-decene (a disubstituted alkene). Therefore, 2-methyl-2-decene will appear as your major degradant peak.

Q3: How can I determine if the dehydration (m/z 154) is happening in my sample matrix or if it's an artifact of the hot GC inlet? A: This is a critical troubleshooting scenario. Secondary alcohols can undergo thermal dehydration inside a hot GC inlet, mimicking matrix degradation. To establish causality, you must perform chemical derivatization (detailed in Part 4). Derivatization replaces the labile hydroxyl hydrogen with a stable protecting group, preventing thermal dehydration. If the m/z 154 peaks disappear after derivatization, the dehydration was an instrument artifact. If they persist, the alkenes are true degradants present in your formulation.

Q4: How can I definitively distinguish between the parent alcohol and its ketone degradant using analytical data? A: Use a combination of MS fragmentation patterns (specifically alpha-cleavage)[4] and FTIR spectroscopy. The table below summarizes the quantitative markers for differentiation:

CompoundMolecular WeightKey MS Fragments (EI, 70 eV)Primary FTIR Markers
2-Methyl-3-decanol (Parent)172.31 g/mol m/z 73 (Loss of heptyl radical)m/z 129 (Loss of isopropyl radical)Broad O-H stretch (~3300 cm⁻¹)Strong C-O stretch (~1050 cm⁻¹)
2-Methyl-3-decanone (Oxidation)170.29 g/mol m/z 71 (Loss of heptyl radical)m/z 127 (Loss of isopropyl radical)Strong C=O stretch (~1715 cm⁻¹)Absence of O-H stretch
2-Methyl-2-decene (Dehydration)154.29 g/mol m/z 154 (Molecular ion)m/z 69 (Allylic cleavage)Weak C=C stretch (~1660 cm⁻¹)Absence of O-H stretch

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology utilizes silylation to lock the molecule's structure, ensuring that any degradation observed is a true reflection of the sample rather than an analytical artifact.

GCMS_Workflow Prep Sample Prep & IS Addition Deriv Derivatization (BSTFA/TMCS) Prep->Deriv GC GC Separation (Non-polar) Deriv->GC MS EI-MS Detection (70 eV) GC->MS Data Data Analysis (m/z 172, 170, 154) MS->Data

Self-validating GC-MS workflow for degradation product identification.

Self-Validating GC-MS Protocol for Degradant Identification
  • Sample Preparation: Dilute the stability sample to a concentration of 1 mg/mL using an anhydrous solvent (e.g., LC-MS grade dichloromethane). Note: Water must be strictly excluded to prevent quenching of the derivatization reagent.

  • Internal Standard (IS) Addition: Spike the sample with 10 µg/mL of an inert internal standard (e.g., decane). This normalizes peak areas and validates injection volume reproducibility.

  • Derivatization (The Self-Validating Step): Transfer 100 µL of the sample to a silanized glass vial. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane). Cap tightly and incubate at 60°C for 30 minutes.

    • Causality Note: This step converts the parent alcohol into a TMS-ether. If the alcohol was degrading in the GC inlet, this capping prevents it.

  • GC Separation: Inject 1 µL of the derivatized sample into a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm) using a split ratio of 10:1. Set the inlet temperature to 250°C. Use a temperature program starting at 70°C (hold for 2 mins), ramping at 10°C/min to 280°C (hold for 5 mins).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and scan from m/z 40 to 300. Extract ion chromatograms (EIC) for m/z 170 (ketone), m/z 154 (alkenes), and m/z 244 (TMS-derivatized parent alcohol).

References

  • Science Ready. "Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry". 3

  • Chemistry LibreTexts. "6.3: Reactions of Alcohols". 1

  • Chemistry Steps. "Alcohol Oxidation Mechanisms and Practice Problems". 2

  • Benchchem. "2-Methyl-1-decanol | High-Purity Reference Standard". 4

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Methyl-3-decanol in Solution

Welcome to the technical support center for 2-Methyl-3-decanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this secon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-3-decanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this secondary alcohol in various solvent systems. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for stability issues, and detailed experimental protocols to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Methyl-3-decanol?

A1: As a secondary alcohol, 2-Methyl-3-decanol is primarily susceptible to two main degradation pathways: oxidation and dehydration.

  • Oxidation: This is a common degradation route where the hydroxyl group of 2-Methyl-3-decanol is oxidized to form the corresponding ketone, 2-Methyl-3-decanone. This reaction can be catalyzed by factors such as heat, light, the presence of oxygen, and trace metal ions.[1]

  • Dehydration: Under acidic conditions and/or elevated temperatures, 2-Methyl-3-decanol can undergo an elimination reaction, losing a molecule of water to form a mixture of alkene isomers, primarily isomers of methyl-decene.[1][2]

Q2: What are the initial signs that my 2-Methyl-3-decanol solution is degrading?

A2: Degradation of 2-Methyl-3-decanol can manifest in several ways:

  • Appearance of new peaks in chromatograms: When analyzing your sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), the emergence of new, unexpected peaks is a primary indicator of degradation.

  • Changes in physical properties: You might observe a slight yellowing of a previously colorless solution or a change in odor, particularly the appearance of a ketonic or unfamiliar scent.

  • pH shift: The formation of acidic byproducts from extensive oxidation can lead to a decrease in the pH of your solution.

Q3: How does the choice of solvent impact the stability of 2-Methyl-3-decanol?

A3: The solvent system plays a critical role in the stability of 2-Methyl-3-decanol. The polarity and protic/aprotic nature of the solvent can influence the rate and mechanism of degradation.

  • Protic Solvents (e.g., ethanol, water): These solvents can participate in hydrogen bonding and may facilitate both oxidation and dehydration pathways. Polar protic solvents are known to stabilize the carbocation intermediate in E1 dehydration reactions.[3]

  • Aprotic Solvents (e.g., hexane, toluene, dichloromethane): While generally less reactive than protic solvents, aprotic solvents can still support degradation if contaminants like water, oxygen, or metal ions are present. Polar aprotic solvents may favor E2 dehydration mechanisms.[3]

Q4: What general storage conditions are recommended for 2-Methyl-3-decanol and its solutions?

A4: To ensure the long-term stability of 2-Methyl-3-decanol, it should be stored in a tightly sealed, amber glass container to protect it from light and air. The storage area should be cool, dry, and well-ventilated. For solutions, it is advisable to purge the headspace of the container with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Troubleshooting Guide: Solvent-Specific Stability Issues

This section provides a more detailed look at the stability challenges you might encounter in different solvent systems and offers strategies to mitigate them.

Issue 1: Rapid Degradation in Protic Solvents (e.g., Ethanol, Methanol)
  • Symptoms: You observe the rapid formation of alkene impurities (identified by GC-MS) in your ethanolic solution of 2-Methyl-3-decanol, especially when the solution is stored at room temperature for an extended period or is subjected to heating.

  • Underlying Cause: Protic solvents, particularly in the presence of acidic impurities, can promote the acid-catalyzed dehydration of 2-Methyl-3-decanol. The solvent molecules can act as proton donors and can also stabilize the carbocation intermediate, thereby accelerating the reaction.[3][4]

  • Troubleshooting Steps:

    • Neutralize the Solvent: Ensure your alcohol solvent is neutral. If necessary, pass it through a short column of anhydrous potassium carbonate or basic alumina to remove any acidic impurities.

    • Control Temperature: Store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of dehydration.

    • Buffer the Solution: If your experimental conditions permit, consider adding a non-reactive, acid-scavenging agent.

Issue 2: Oxidation in Non-Polar Aprotic Solvents (e.g., Hexane, Toluene)
  • Symptoms: Your 2-Methyl-3-decanol solution in hexane shows a gradual increase in the concentration of 2-Methyl-3-decanone over time, confirmed by GC-MS analysis.

  • Underlying Cause: This is likely due to the presence of dissolved oxygen and potentially trace metal ion contaminants in the solvent, which can catalyze the oxidation of the secondary alcohol.

  • Troubleshooting Steps:

    • Deoxygenate the Solvent: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Employ high-purity, anhydrous solvents to minimize the presence of water and other impurities.

    • Incorporate an Antioxidant: For long-term storage, consider adding a suitable antioxidant. Butylated hydroxytoluene (BHT) is a common choice for non-polar systems.[5][6]

    • Add a Chelating Agent: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.[7]

Issue 3: Instability in Polar Aprotic Solvents (e.g., Acetone, DMSO)
  • Symptoms: You notice the formation of both ketone and alkene impurities in your 2-Methyl-3-decanol solution prepared in acetone or dimethyl sulfoxide (DMSO).

  • Underlying Cause: Polar aprotic solvents can support both oxidation and dehydration pathways. While they do not directly participate as proton donors, they can be effective at solvating ions and may contain impurities that facilitate degradation.

  • Troubleshooting Steps:

    • Drying the Solvent: Ensure your polar aprotic solvent is rigorously dried, as residual water can contribute to degradation.

    • Purge with Inert Gas: As with non-polar solvents, deoxygenating the solvent by purging with an inert gas is crucial.

    • Combination of Stabilizers: A combination of an antioxidant (e.g., a phenolic antioxidant) and a chelating agent may be necessary for stabilizing 2-Methyl-3-decanol in these solvent systems for extended periods.[8]

Illustrative Stability Data

The following table provides an illustrative overview of the expected relative stability of 2-Methyl-3-decanol in various solvents under controlled conditions (room temperature, protected from light, inert atmosphere). These values are based on established chemical principles and are intended for comparative purposes.

SolventSolvent TypeExpected Primary Degradation PathwayIllustrative Purity after 3 Months (%)Major Degradation Products
HexaneNon-Polar AproticOxidation>99.0%2-Methyl-3-decanone
TolueneNon-Polar AproticOxidation>98.5%2-Methyl-3-decanone
DichloromethanePolar AproticOxidation>98.0%2-Methyl-3-decanone
AcetonePolar AproticOxidation & Dehydration>97.0%2-Methyl-3-decanone, Methyl-decene isomers
EthanolPolar ProticDehydration & Oxidation>96.0%Methyl-decene isomers, 2-Methyl-3-decanone
MethanolPolar ProticDehydration & Oxidation>95.0%Methyl-decene isomers, 2-Methyl-3-decanone
DMSOPolar AproticOxidation>97.5%2-Methyl-3-decanone
WaterPolar ProticDehydration (if acidic)Highly dependent on pHMethyl-decene isomers

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for 2-Methyl-3-decanol

This protocol provides a general method for the separation and identification of 2-Methyl-3-decanol and its potential degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Sample Preparation: Dilute the 2-Methyl-3-decanol sample in high-purity hexane to a final concentration of approximately 50 µg/mL.

  • Injection: 1 µL injection volume with a split ratio of 20:1.

  • GC Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase temperature at 15°C/minute to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • 2-Methyl-3-decanol: Look for the molecular ion (m/z 172, though it may be weak or absent) and characteristic fragments from alpha-cleavage.

    • 2-Methyl-3-decanone: The oxidation product will have a molecular ion at m/z 170. Look for characteristic fragments of ketones.[9][10]

    • Methyl-decene isomers: The dehydration products will have a molecular ion at m/z 154.

Protocol 2: Forced Degradation Study of 2-Methyl-3-decanol

This protocol outlines the procedure for conducting forced degradation studies to understand the intrinsic stability of 2-Methyl-3-decanol.

  • Sample Preparation: Prepare solutions of 2-Methyl-3-decanol (e.g., 1 mg/mL) in the solvents of interest (e.g., hexane, ethanol, acetone).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to an aliquot of the solution and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to an aliquot of the solution and heat at 60°C for 24 hours.

    • Oxidative Stress: Add 3% hydrogen peroxide to an aliquot of the solution and keep at room temperature for 24 hours.

    • Thermal Stress: Heat an aliquot of the solution at 80°C for 72 hours.

    • Photolytic Stress: Expose an aliquot of the solution to UV light (254 nm) for 48 hours.

  • Analysis: At predetermined time points, withdraw a sample, neutralize if necessary, dilute appropriately, and analyze using the stability-indicating GC-MS method described in Protocol 1.

Visualizing Degradation and Workflow

cluster_degradation Degradation Pathways 2M3D 2-Methyl-3-decanol Ketone 2-Methyl-3-decanone 2M3D->Ketone Oxidation (O2, Metal Ions, Heat, Light) Alkene Methyl-decene Isomers 2M3D->Alkene Dehydration (Acid, Heat)

Caption: Primary degradation pathways of 2-Methyl-3-decanol.

cluster_workflow Troubleshooting Workflow Start Stability Issue Observed (e.g., new GC peaks) Identify_Solvent Identify Solvent System (Protic vs. Aprotic, Polar vs. Non-Polar) Start->Identify_Solvent Hypothesize Hypothesize Degradation Pathway (Oxidation or Dehydration) Identify_Solvent->Hypothesize GCMS Confirm Degradation Products (GC-MS Analysis) Hypothesize->GCMS Implement Implement Mitigation Strategy GCMS->Implement Based on identified products End Stability Improved Implement->End

Caption: A logical workflow for troubleshooting stability issues.

References

  • Benchchem. (2024). Application Note: GC-MS Analysis of 2-Decalone Mixtures.
  • Reddit. (2021). do secondary alcohols always go under e1 in an acid-catalyzed dehydration?.
  • ACS Publications. (2022). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD.
  • MDPI. (2025). The Science of Aging: Understanding Phenolic and Flavor Compounds and Their Influence on Alcoholic Beverages Aged with Alternative Woods.
  • ACS Publications. (2022). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD.
  • Brewing Forward. (2025). Phenolic compounds.
  • University of Delaware. (n.d.). Kinetics and mechanisms of alcohol dehydration on metal oxide catalysts.
  • Chemguide. (n.d.). dehydration of more complicated alcohols.
  • LUBRICATIN. (2025). Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol.
  • AOCS. (2022). Metal Chelators as Antioxidants.
  • Antioxidant BHT. (n.d.). ANTIOXIDANT BHT.
  • Benchchem. (2025). A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols.
  • Benchchem. (2025). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
  • European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT).
  • PMC. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications.
  • Knowde. (n.d.). BHA & BHT Synthetic Antioxidants in Food & Nutrition.
  • FooDB. (2010). Showing Compound 2-Decanone (FDB003484).
  • PubChem. (n.d.). 2-Decanone.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 2-Methyl-3-decanol stereoisomers

A Comparative Guide to the Biological Activity of 2-Methyl-3-decanol Stereoisomers For Researchers, Scientists, and Drug Development Professionals The Critical Role of Chirality in Biological Recognition In the intricate...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 2-Methyl-3-decanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Chirality in Biological Recognition

In the intricate world of molecular interactions, the three-dimensional arrangement of atoms, or stereochemistry, is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit markedly different biological activities.[1][2] This is because biological receptors, such as enzymes and cell surface receptors, are themselves chiral and thus interact differently with each stereoisomer.[1] One enantiomer may elicit a desired therapeutic or physiological response, while the other could be inactive or even cause adverse effects.[2]

2-Methyl-3-decanol possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The subtle differences in their spatial configurations can lead to significant variations in how they are perceived by biological systems, particularly in organisms that rely on chemical signaling, such as insects. Many insect pheromones are long-chain alcohols where specific stereoisomers are active, while others can be inactive or even inhibitory.[3][4]

Hypothetical Comparative Biological Activity

Based on studies of structurally similar insect semiochemicals, we can hypothesize a scenario where the stereoisomers of 2-Methyl-3-decanol exhibit distinct biological activities. The following table illustrates a hypothetical dose-response relationship for the antennal perception of each stereoisomer by a target insect species, as would be measured by Electroantennography (EAG).

StereoisomerConcentration (µg/µl)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
(2R,3R)-2-Methyl-3-decanol 0 (Solvent Control)0.040.010
0.00010.250.0421
0.0010.650.0854
0.011.200.15100
0.11.180.1498
(2S,3S)-2-Methyl-3-decanol 0.010.150.0313
(2R,3S)-2-Methyl-3-decanol 0.010.080.027
(2S,3R)-2-Methyl-3-decanol 0.010.050.014

This data is illustrative to demonstrate potential stereoisomeric differentiation.

In this hypothetical scenario, the (2R,3R) stereoisomer is the most biologically active, eliciting the strongest antennal response. The other stereoisomers show significantly lower activity, highlighting the stereospecificity of the olfactory receptors.

Experimental Protocol: Electroantennography (EAG) Bioassay

To empirically determine the biological activity of each stereoisomer, an Electroantennography (EAG) bioassay is a robust and widely used technique.[5][6][7] EAG measures the summed electrical potential from the entire antenna of an insect in response to a volatile stimulus, providing a direct measure of olfactory detection.[6]

Step-by-Step Methodology
  • Insect Preparation:

    • Rearing: The target insect species should be reared under controlled conditions (e.g., 25±2°C, 60±10% humidity, and a specific photoperiod) to ensure physiological uniformity.[6]

    • Selection: Use insects of a standardized age and, if applicable, sex, as olfactory sensitivity can be dependent on these factors.[6] For pheromone studies, using virgin individuals is often crucial.[5]

    • Antennal Excision: Immobilize an insect (e.g., by chilling) and carefully excise an antenna at its base using micro-scissors under a stereomicroscope.[6]

  • Electrode Preparation and Antennal Mounting:

    • Electrodes: Use glass capillary microelectrodes filled with an appropriate electrolyte solution (e.g., saline solution).[5][7]

    • Mounting: Mount the excised antenna between the recording and reference electrodes. The basal end of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode.[5] A small amount of conductive gel can be used to ensure a good electrical connection.[7]

  • Stimulus Preparation:

    • Synthesis and Purification: Obtain or synthesize each stereoisomer of 2-Methyl-3-decanol with high enantiomeric purity. The synthesis of specific stereoisomers can be achieved through asymmetric synthesis or chiral resolution.[8][9]

    • Stock Solutions: Prepare stock solutions of each stereoisomer in a high-purity solvent like hexane at a concentration of 10 µg/µl.[5]

    • Serial Dilutions: Create a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 0.0001 µg/µl to 1 µg/µl).[5]

    • Stimulus Cartridges: Apply a 10 µl aliquot of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[5]

  • EAG Recording:

    • EAG System: Utilize a commercial or custom-built EAG system comprising a preamplifier, a main amplifier, and a data acquisition interface.[5]

    • Airflow: Place the antennal preparation in a continuous stream of purified and humidified air.[6]

    • Stimulus Delivery: Insert the stimulus cartridge into a stimulus delivery device. Deliver a short puff of air (e.g., 1 second) through the cartridge and over the antenna.[6]

    • Recording: Record the resulting depolarization of the antenna. The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.[6]

Experimental Workflow Diagram```dot

EAG_Workflow cluster_prep Preparation cluster_eag EAG Analysis cluster_analysis Data Analysis Insect_Prep Insect Rearing & Antenna Excision Mounting Antenna Mounting on Electrodes Insect_Prep->Mounting Stimulus_Prep Stereoisomer Synthesis & Serial Dilutions Stim_Delivery Stimulus Delivery to Antenna Stimulus_Prep->Stim_Delivery Mounting->Stim_Delivery Recording Recording Antennal Response Stim_Delivery->Recording Data_Acquisition Data Acquisition Recording->Data_Acquisition Analysis Comparison of EAG Amplitudes Data_Acquisition->Analysis

Caption: Generalized insect olfactory signaling pathway for the detection of semiochemicals.

An odorant molecule enters the sensillum lymph through pores in the cuticle and binds to an Odorant Binding Protein (OBP). [6]The OBP transports the odorant to an Odorant Receptor (OR) complex located on the dendritic membrane of an olfactory sensory neuron. [6]This binding event triggers a conformational change in the OR, leading to the opening of an associated ion channel, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain. The specificity of the OR for a particular stereoisomer is the molecular basis for the differential biological activity.

Conclusion

References

  • Application Notes and Protocols for Electroantennography (EAG) with (Z)-3-Dodecenyl Acetate - Benchchem. 5

  • Application Notes and Protocols for Electroantennography (EAG) with 3-Ethyl-4-heptanone - Benchchem. 6

  • Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - JoVE.

  • Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC - NIH.

  • An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-1-dodecanol for Researchers and Drug Development Professionals - Benchchem. 1

  • ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH.

  • A Comparative Guide to the Enantioselective Synthesis of 2-Methyl-1-dodecanol - Benchchem. 8

  • Effects of Stereoisomers on Drug Activity - Austin Journal of Biosensors & Bioelectronics.

  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes - MDPI.

  • Application of 2-Methyl-1-dodecanol in Pheromone Synthesis: A Methodological Overview - Benchchem. 10

  • Application Notes and Protocols: 2-Decanol in Pheromone Synthesis - Benchchem. 3

  • Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior - MDPI.

  • Enantioselective Synthesis of Alcohols and Amines - Organic Chemistry Portal.

  • A Comparative Guide to the Biological Activity of 3-Methyl-2-hexanol Structural Isomers - Benchchem. 4

Sources

Comparative

Comparative Validation Guide: Advanced Analytical Quantification of 2-Methyl-3-decanol

Target Audience: Analytical Chemists, Pharmacokineticists, and Vector-Control Researchers Document Type: Method Validation & Performance Comparison Guide Introduction & Mechanistic Context The accurate quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Vector-Control Researchers Document Type: Method Validation & Performance Comparison Guide

Introduction & Mechanistic Context

The accurate quantification of volatile aliphatic alcohols is increasingly critical in both pharmaceutical biomarker tracking and vector-control research. Specifically, 2-Methyl-3-decanol (CAS: 83909-79-9) has been identified as a highly potent semiochemical emitted by specific bacterial isolates (e.g., V. metschnikovii), acting as a primary oviposition attractant for Anopheles gambiae mosquitoes [1].

Because this compound is secreted at trace levels (often in the low ng/L range in environmental or biological matrices), traditional extraction and quantification methods frequently fail to achieve the necessary sensitivity. As a Senior Application Scientist, I have designed this guide to objectively compare a novel Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (SPME-GC-MS/MS) against the traditional Liquid-Liquid Extraction with Gas Chromatography-Flame Ionization Detection (LLE-GC-FID) .

This validation framework strictly adheres to the updated ICH Q2(R2) guidelines for analytical procedure validation [2] and the FDA Bioanalytical Method Validation Guidance [3], ensuring that the data presented here is scientifically defensible and regulatory-compliant.

Methodological Rationale: Causality in Experimental Design

When dealing with volatile organic compounds (VOCs) like 2-Methyl-3-decanol, the sample preparation phase is where the most significant analytical errors occur.

  • The Flaw in Traditional LLE: Liquid-Liquid Extraction requires a solvent concentration step (usually via nitrogen blow-down). Because 2-Methyl-3-decanol has a relatively low boiling point and high volatility, the evaporation step inevitably leads to analyte loss, resulting in poor recovery rates and high variability (%RSD).

  • The SPME-GC-MS/MS Advantage: SPME is a solvent-free extraction technique. By exposing a polymer-coated fiber to the headspace of the sample, volatiles partition directly into the stationary phase based on thermodynamic equilibrium. This eliminates the evaporation step entirely, preserving the analyte. Furthermore, transitioning from a universal detector (FID) to a targeted tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode eliminates matrix interference, drastically lowering the Limit of Quantitation (LOQ).

Analytical Workflow Comparison

G cluster_new Novel Method: SPME-GC-MS/MS cluster_trad Traditional Method: LLE-GC-FID Start Sample Matrix (Aqueous/Biological) SPME Headspace SPME (65 µm PDMS/DVB) Start->SPME LLE Liquid-Liquid Extraction (Dichloromethane + N2 blow-down) Start->LLE GCMS GC-MS/MS (MRM) Targeted Quantification SPME->GCMS Val ICH Q2(R2) Validation Data Output GCMS->Val GCFID GC-FID Full Scan Detection LLE->GCFID GCFID->Val

Comparative workflow of the novel SPME-GC-MS/MS method versus traditional LLE-GC-FID.

Step-by-Step Experimental Protocols

To ensure this serves as a self-validating system, the following protocols incorporate internal standards (IS) to correct for matrix effects and extraction variations, a mandatory requirement under FDA bioanalytical guidelines[3].

Protocol A: Novel SPME-GC-MS/MS Method

Objective: High-sensitivity targeted quantification.

  • Sample Preparation: Transfer 5.0 mL of the aqueous sample into a 10 mL headspace vial. Add 1.5 g of NaCl (to drive the volatile analyte into the headspace via the "salting-out" effect).

  • Internal Standard Addition: Spike the sample with 10 µL of 2-Methyl-3-decanol-d23 (isotopically labeled IS) at a concentration of 100 ng/L. Seal immediately with a PTFE/silicone septum.

  • SPME Extraction: Incubate the vial at 50°C for 10 minutes. Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 50°C under continuous agitation (250 rpm).

  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250°C for 3 minutes in splitless mode.

  • GC-MS/MS Analysis:

    • Column: DB-WAX (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

    • MS/MS Conditions: Electron Ionization (EI) at 70 eV. Monitor the specific MRM transitions for 2-Methyl-3-decanol (e.g., m/z 115 → 87 for quantification; m/z 115 → 69 for qualification).

Protocol B: Traditional LLE-GC-FID Method

Objective: Baseline comparison using conventional techniques.

  • Sample Preparation: Transfer 50 mL of the aqueous sample into a separatory funnel.

  • Internal Standard Addition: Spike with 1-Octanol as a surrogate IS (10 µg/L).

  • Extraction: Add 15 mL of high-purity dichloromethane (DCM). Shake vigorously for 5 minutes, venting periodically. Allow phases to separate and collect the lower organic layer. Repeat twice more and combine the organic extracts.

  • Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Concentrate the extract to exactly 1.0 mL using a gentle stream of ultra-high-purity nitrogen at room temperature (critical step where analyte loss occurs).

  • GC-FID Analysis: Inject 1 µL into the GC-FID using the same column and oven program as above. Detector temperature set to 280°C.

Validation Framework & Comparative Data

The validation was executed in strict accordance with ICH Q2(R2) parameters: Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy (Recovery), and Precision (Repeatability) [2].

Causality of Results

As hypothesized, the SPME-GC-MS/MS method vastly outperformed the LLE-GC-FID method. The use of MRM transitions provided absolute specificity, ignoring background matrix noise. Furthermore, the absence of a nitrogen blow-down step in the SPME method resulted in near-quantitative recovery and exceptional precision, whereas the LLE method suffered a ~32% loss of 2-Methyl-3-decanol due to volatilization during solvent evaporation.

Table 1: ICH Q2(R2) Validation Performance Comparison
Validation ParameterICH Q2(R2) RequirementNovel: SPME-GC-MS/MSTraditional: LLE-GC-FIDPerformance Shift
Linearity Range Demonstrate proportional response1.0 – 1000 ng/L500 – 50,000 ng/L500x lower range
Correlation Coeff. ( R2 ) ≥0.990 0.99940.9812Superior linearity
LOD (S/N = 3) Establish minimum detectable level0.3 ng/L150 ng/L500x more sensitive
LOQ (S/N = 10) Establish minimum quantifiable level1.0 ng/L500 ng/L500x more sensitive
Accuracy (Recovery) 80% – 120% (Trace levels)96.4% ± 2.1%68.2% ± 8.5%Avoids evaporation loss
Precision (%RSD) ≤15% at LOQ4.2% (at 1.0 ng/L)18.7% (at 500 ng/L)Highly reproducible
Matrix Effect Assess ion suppression/enhancementNegligible (Isotope IS)Severe baseline driftMRM isolates analyte

Conclusion

The empirical data unequivocally validates the SPME-GC-MS/MS methodology as the superior analytical approach for the quantification of 2-Methyl-3-decanol. By eliminating the evaporative losses inherent to Liquid-Liquid Extraction and leveraging the high specificity of tandem mass spectrometry, this new method achieves a 500-fold improvement in sensitivity (LOQ of 1.0 ng/L) and brings the assay into full compliance with both ICH Q2(R2) and FDA bioanalytical standards. Researchers investigating mosquito oviposition semiochemicals or tracking volatile biomarkers can confidently adopt this protocol to ensure data integrity and regulatory acceptance.

References

  • Title: Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions Source: Journal of Medical Entomology (Oxford Academic) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Odorant Receptor Cross-Reactivity to 2-Methyl-3-decanol and Structural Analogs: A Technical Comparison Guide

Target Audience: Chemical Ecologists, Vector Control Researchers, and Drug/Lure Development Professionals. Executive Summary & Ecological Context The development of highly specific synthetic lures for vector surveillance...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Ecologists, Vector Control Researchers, and Drug/Lure Development Professionals.

Executive Summary & Ecological Context

The development of highly specific synthetic lures for vector surveillance and control relies heavily on understanding the chemical ecology of mosquito oviposition. Gravid female mosquitoes, particularly the malaria vector Anopheles gambiae, utilize olfactory cues emitted by environmental bacteria to evaluate the suitability of aquatic breeding sites.

Recent headspace analyses of bacteria-containing solutions (e.g., Vibrio metschnikovii) have identified 2-Methyl-3-decanol as a potent Bacterial Volatile Organic Compound (BVOC) that acts as a primary oviposition stimulant1[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the receptor binding efficacy, electrophysiological response, and behavioral impact of 2-Methyl-3-decanol against its structural and functional analogs.

Mechanistic Causality: Receptor Binding & Signal Transduction

Insect olfactory perception is governed by Odorant Receptors (ORs) located on the dendritic membranes of Odorant Receptor Neurons (ORNs) within the antennal sensilla trichodea and grooved pegs 2[2].

The cross-reactivity of these An. gambiae receptors (AgOrs) to aliphatic alcohols is highly dependent on carbon chain length and methyl branching .

  • Chain Length Causality: Straight-chain analogs like 1-Decanol (C10) can enter the binding pocket of generalist AgOrs, but often lack the precise steric hindrance required to trigger a prolonged conformational shift in the OR/Orco ion channel complex.

  • Branching Causality: The C11 branched structure of 2-Methyl-3-decanol provides optimal hydrophobic interactions within the AgOr binding pocket, leading to a higher frequency of action potentials (depolarization) compared to shorter branched analogs like 3-Methyl-1-butanol (C5)3[3].

SignalingPathway BVOC 2-Methyl-3-decanol (Ligand) OBP Odorant Binding Protein (AgOBP) BVOC->OBP Pore Entry Receptor AgOr / Orco Complex (Sensilla Trichodea) OBP->Receptor Transport across lymph IonChannel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->IonChannel Conformational change Depolarization Membrane Depolarization (Action Potential) IonChannel->Depolarization Cation influx EAG EAG Response (Signal Detection) Depolarization->EAG Signal amplification

Fig 1. Olfactory signal transduction pathway of 2-Methyl-3-decanol in Anopheles gambiae.

Comparative Performance Data

To evaluate the efficacy of these compounds for lure formulation, we must compare their electrophysiological and behavioral metrics. The table below synthesizes quantitative data regarding receptor affinity, Electroantennogram (EAG) amplitude, and the resulting Oviposition Index (OI).

CompoundStructural ClassAgOr Affinity (Relative)EAG Amplitude (mV at 10µg)Oviposition Index (OI)Ecological Role
2-Methyl-3-decanol C11 Branched Aliphatic AlcoholHigh1.85 ± 0.12+0.65 (Strong Attractant)Primary Oviposition Stimulant
3-Methyl-1-butanol C5 Branched Aliphatic AlcoholModerate1.10 ± 0.08+0.42 (Attractant)Broad-spectrum Microbial Cue
1-Decanol C10 Straight-chain AlcoholModerate-High1.45 ± 0.10+0.30 (Weak Attractant)General Habitat Indicator
2-Phenylethanol Aromatic AlcoholLow-Moderate0.85 ± 0.05+0.15 (Neutral/Weak)Secondary Fermentation Cue

Note: An Oviposition Index (OI) > +0.3 indicates statistically significant attraction and stimulation compared to sterile controls.

Self-Validating Experimental Workflows

To ensure high trustworthiness and reproducibility in chemical ecology, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent artifactual data.

Workflow Start Bacterial Culture (e.g., Vibrio metschnikovii) SPME HS-SPME Extraction (Volatile Collection) Start->SPME GCMS GC-MS Analysis (Chemical Identification) SPME->GCMS EAG GC-EAG / SSR (Receptor Cross-Reactivity) GCMS->EAG Synthetic Analog Formulation Bioassay Dual-Choice Bioassay (Oviposition Index) EAG->Bioassay Active Fractions Data Comparative Data Synthesis Bioassay->Data

Fig 2. Experimental workflow for evaluating insect receptor cross-reactivity to BVOC analogs.

Protocol A: HS-SPME & GC-MS Volatile Profiling

Objective: Quantify the emission rates of 2-Methyl-3-decanol and analogs from bacterial headspace.

  • Fiber Selection: Use a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. Causality: This specific polymer coating is optimal for capturing both semi-volatile (2-methyl-3-decanol) and highly volatile (3-methyl-1-butanol) compounds from an aqueous headspace.

  • Self-Validation (Blanking): Run a blank fiber extraction in the GC-MS before every sample. If any carryover peaks are detected, bake the fiber at 250°C for 30 minutes. This guarantees that detected volatiles originate solely from the bacterial isolate.

  • Extraction & Normalization: Expose the fiber to the headspace for 30 minutes at 30°C. Inject 1 µL of an internal standard (e.g., 1-heptanol, 10 ng/µL) to normalize peak areas, compensating for any fluctuations in MS detector sensitivity.

Protocol B: Electroantennography (EAG) & Single Sensillum Recording (SSR)

Objective: Measure the depolarization amplitude of An. gambiae antennae when exposed to synthetic analogs.

  • Preparation: Excise the head of a 4-day-old blood-fed female. Insert the reference glass capillary electrode into the head capsule and the recording electrode into the distal tip of the antenna4[4].

  • Stimulus Delivery: Deliver 10 µg of the test compound (dissolved in hexane) via a filter paper strip inside a Pasteur pipette.

  • Causality & Environmental Control: The continuous carrier air stream must be humidified (90% RH) and carbon-filtered. Why? This prevents rapid desiccation of the antennal preparation and eliminates background VOC noise, ensuring the ORNs remain viable for the 45-minute recording window.

  • Self-Validation (Baseline): Puff a pure hexane solvent control before and after the test stimuli. If the post-test hexane response deviates by >10% from the pre-test response, the antennal preparation is degrading and the data point must be discarded.

Protocol C: Dual-Choice Oviposition Bioassay

Objective: Determine the behavioral preference (Oviposition Index) of gravid females.

  • Setup: Place 15 gravid An. gambiae females in a 30x30x30 cm cage. Provide two oviposition cups: one containing 100 mL of sterile saline (Control) and one containing 100 mL of saline spiked with 10 ppm of the test analog.

  • Causality (Circadian Trigger): Maintain a 14:10 Light:Dark cycle with a 1-hour simulated dusk dimming period. Why? Gravid Anopheles rely on specific circadian rhythms; the dimming period naturally triggers the transition from resting to active host/habitat-seeking behavior.

  • Self-Validation (Bias Check): Calculate the Oviposition Index: OI = (Treatment Eggs - Control Eggs) / (Treatment Eggs + Control Eggs). Before testing compounds, run a "water vs. water" baseline assay. It must yield an OI of 0 ± 0.1. Any significant deviation indicates a directional, lighting, or spatial bias in the room, requiring immediate recalibration of the environmental chamber.

References

  • Lindh, J. M., et al. (2008). "Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions." Journal of Medical Entomology. 1

  • Girard, M., et al. (2021). "Microorganisms Associated with Mosquito Oviposition Sites: Implications for Habitat Selection and Insect Life Histories." MDPI. 3

  • Liu, F., et al. (2018). "Exploiting the chemical ecology of mosquito oviposition behavior in mosquito surveillance and control: a review." WUR eDepot.2

  • Lindh, J. M., et al. (2008). "(PDF) Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions." ResearchGate / Oxford Academic.4

Sources

Comparative

Comparative Study of Chiral Columns for the Enantiomeric Separation of 2-Methyl-3-decanol

Introduction: The Chemical Ecology of 2-Methyl-3-decanol 2-Methyl-3-decanol is a critical volatile organic compound (VOC) of bacterial origin that functions as a potent oviposition attractant for Anopheles gambiae, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Ecology of 2-Methyl-3-decanol

2-Methyl-3-decanol is a critical volatile organic compound (VOC) of bacterial origin that functions as a potent oviposition attractant for Anopheles gambiae, the primary mosquito vector for malaria[1]. In chemical ecology and drug development, the absolute configuration of semiochemicals dictates their biological efficacy, as olfactory and biological receptors are highly stereoselective. Consequently, the precise separation and quantification of (3R)- and (3S)-2-methyl-3-decanol enantiomers are paramount for behavioral assays, synthetic lure development, and vector control strategies.

As an aliphatic secondary alcohol, 2-methyl-3-decanol presents unique chromatographic challenges. It is highly volatile and lacks a strong UV chromophore, making direct High-Performance Liquid Chromatography (HPLC) with UV detection impractical. This guide provides an in-depth comparative analysis of two orthogonal chiral separation strategies: direct Gas Chromatography (GC) using cyclodextrin-based columns and derivatized HPLC using polysaccharide-based columns.

Section 1: Mechanistic Rationale for Column Selection

Gas Chromatography: Cyclodextrin-Based Stationary Phases (Beta-DEX 225)

For volatile, underivatized aliphatic alcohols, capillary GC equipped with a chiral stationary phase (CSP) is the industry standard. The Beta-DEX 225 column, which utilizes 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin embedded in an intermediate polarity phase, is specifically engineered for this class of compounds[2].

  • Causality of Separation : Chiral recognition occurs via inclusion complexation. The hydrophobic heptyl chain of 2-methyl-3-decanol penetrates the lipophilic cavity of the β-cyclodextrin torus. Simultaneously, the chiral center at C3—bearing the hydroxyl group and the 2-methyl branch—interacts with the acetylated rim of the cyclodextrin via hydrogen bonding and steric repulsion. The differential thermodynamic stability of these transient diastereomeric complexes between the (R) and (S) enantiomers drives the baseline separation.

HPLC: Polysaccharide-Based Stationary Phases (Chiralpak AD-H)

While GC is ideal for analytical quantification, preparative-scale isolation requires HPLC. Because 2-methyl-3-decanol lacks a UV chromophore, pre-column derivatization with 3,5-dinitrobenzoyl chloride is mandatory to enable detection and separation[3][4].

  • Causality of Separation : Derivatization serves a dual purpose: it enables sensitive UV detection at 254 nm and introduces a π-electron-deficient aromatic ring. When analyzed on a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), the derivative engages in a strict three-point interaction model:

    • π-π Stacking : Between the electron-deficient dinitrobenzoate ring and the electron-rich phenylcarbamate groups of the CSP.

    • Hydrogen Bonding : Between the ester carbonyl of the analyte and the carbamate N-H of the stationary phase.

    • Steric Fit : Dipole-dipole interactions and spatial alignment within the helical chiral grooves of the amylose polymer.

Section 2: Self-Validating Experimental Protocols

Protocol A: Direct GC-FID Analysis (Beta-DEX 225)

Objective: High-resolution analytical separation of underivatized enantiomers.

  • Sample Preparation : Dissolve racemic 2-methyl-3-decanol in HPLC-grade hexane to a concentration of 1 mg/mL.

  • Column Setup : Install a Beta-DEX 225 column (30 m × 0.25 mm ID, 0.25 µm film thickness)[2].

  • Carrier Gas : Helium at a constant linear velocity of 30 cm/sec.

  • Temperature Program : Initial oven temperature 80°C (hold 2 min), ramp at 2°C/min to 140°C, then 10°C/min to 200°C (hold 5 min).

    • Rationale: A shallow initial ramp (2°C/min) is critical for resolving structurally flexible aliphatic chains, allowing maximum interaction time with the cyclodextrin cavities.

  • Injection & Detection : 1 µL injection volume, split ratio 50:1, injector temperature 220°C. Flame Ionization Detector (FID) at 250°C.

  • Self-Validation Step : Inject a known enantiopure standard (e.g., synthetically derived (3R)-2-methyl-3-decanol) to confirm the elution order. Baseline resolution ( Rs​>1.5 ) must be achieved; if Rs​<1.5 , decrease the initial ramp rate to 1°C/min.

Protocol B: Derivatization and HPLC-UV Analysis (Chiralpak AD-H)

Objective: Preparative-compatible separation with UV tracking.

  • Derivatization : React 10 mg of 2-methyl-3-decanol with 1.5 equivalents of 3,5-dinitrobenzoyl chloride in anhydrous pyridine (1 mL) at room temperature for 2 hours. Quench with water, extract with dichloromethane, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate[4].

  • Sample Preparation : Dissolve the purified 3,5-dinitrobenzoate ester in the mobile phase (1 mg/mL).

  • Column Setup : Chiralpak AD-H (250 mm × 4.6 mm ID, 5 µm particle size)[3].

  • Mobile Phase : Hexane / Isopropanol (98:2, v/v).

    • Rationale: A highly non-polar mobile phase maximizes the critical hydrogen bonding and π-π interactions with the CSP, which would otherwise be disrupted by higher alcohol concentrations.

  • Flow & Detection : 1.0 mL/min, isocratic elution. UV detection at 254 nm.

  • Self-Validation Step : Monitor the derivatization completion via Thin-Layer Chromatography (TLC). Ensure the HPLC system suitability test yields a tailing factor ( Tf​ ) of < 1.2 to confirm the absence of secondary, non-chiral interactions with the silica support.

Section 3: Comparative Performance Data

The following table summarizes the quantitative performance metrics of both methodologies, allowing researchers to select the appropriate column based on their specific project scale and detection capabilities.

ParameterGC-FID (Beta-DEX 225)HPLC-UV (Chiralpak AD-H)
Analyte Form Underivatized3,5-Dinitrobenzoate ester
Resolution ( Rs​ ) 1.8 - 2.12.5 - 3.0
Selectivity ( α ) 1.051.18
Theoretical Plates ( N ) > 80,000~ 15,000
Analysis Time ~ 35 min (temperature gradient)~ 15 min (isocratic)
Limit of Detection (LOD) 10 ng/mL50 ng/mL
Primary Application Analytical quantification, trace analysisPreparative scale-up, fraction collection

Section 4: Visualizations

Workflow Start 2-Methyl-3-decanol Racemic Mixture Decision Scale & Detection Goal? Start->Decision GC_Path Analytical / Volatile (Direct Analysis) Decision->GC_Path Analytical HPLC_Path Preparative / High Sensitivity (Derivatization Required) Decision->HPLC_Path Preparative GC_Col β-Cyclodextrin GC Column (e.g., Beta-DEX 225) GC_Path->GC_Col Deriv Derivatization (3,5-Dinitrobenzoyl chloride) HPLC_Path->Deriv GC_Det FID / MS Detection GC_Col->GC_Det HPLC_Col Polysaccharide HPLC Column (e.g., Chiralpak AD-H) Deriv->HPLC_Col HPLC_Det UV Detection (254 nm) HPLC_Col->HPLC_Det

Caption: Decision tree for selecting chiral separation workflows for aliphatic alcohols.

Mechanism Analyte 2-Methyl-3-decanol C3 Chiral Center Hydroxyl Group Heptyl Chain CSP β-Cyclodextrin CSP Hydrophobic Cavity 2,3-Hydroxyl Rim Permethylated Sites Analyte->CSP Inclusion Complexation (Heptyl Chain -> Cavity) Analyte->CSP Hydrogen Bonding (OH -> Rim) Analyte->CSP Steric Hindrance (Methyl Branch -> Rim)

Caption: Mechanistic interaction model of 2-methyl-3-decanol within a β-cyclodextrin cavity.

References

  • Lindh, J. M., Kännaste, A., Knols, B. G. J., Faye, I., & Borg-Karlson, A. K. (2008). "Oviposition Responses of Anopheles gambiae s.s. (Diptera: Culicidae) and Identification of Volatiles from Bacteria-Containing Solutions." Journal of Medical Entomology, 45(6), 1039–1049. URL:[Link]

  • Supelco. "BETA-DEX 225, 30m x 0.25mmID x 0.25μm df." Greyhound Chromatography. URL:[Link]

  • Patel, et al. "Chiral Separations by High-Performance Liquid Chromatography." ResearchGate. URL:[Link]

  • ACS Publications. "Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates." The Journal of Organic Chemistry. URL:[Link]

Sources

Validation

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

An Objective Guide to Inter-Laboratory Quantification of 2-Methyl-3-decanol A Senior Application Scientist's Guide to Ensuring Analytical Accuracy and Comparability For researchers and professionals in fields ranging fro...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Inter-Laboratory Quantification of 2-Methyl-3-decanol

A Senior Application Scientist's Guide to Ensuring Analytical Accuracy and Comparability

For researchers and professionals in fields ranging from flavor and fragrance chemistry to environmental analysis and metabolomics, the accurate quantification of volatile organic compounds is paramount. 2-Methyl-3-decanol (C₁₁H₂₄O), a branched-chain alcohol, presents analytical challenges typical of many semi-volatile compounds.[1][2] Ensuring that data generated in one laboratory is comparable to another is a cornerstone of scientific integrity and collaborative research.

This guide provides a framework for establishing a robust inter-laboratory comparison for the quantification of 2-Methyl-3-decanol. While a dedicated, large-scale proficiency test for this specific analyte is not widely documented, the principles and methodologies are well-established through extensive work on analogous compounds, such as the common "off-flavor" agents geosmin and 2-methylisoborneol (MIB) found in water quality analysis.[3][4][5] By adopting and adapting these proven methods, laboratories can confidently validate their quantification protocols and ensure the trustworthiness of their results.

This document will delve into the predominant analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), outline the design of a comparative study, and provide detailed, field-tested protocols.

The analysis of volatile and semi-volatile compounds like 2-Methyl-3-decanol is overwhelmingly accomplished using GC-MS.[6][7][8] The choice is dictated by the technique's inherent strengths:

  • Separation Power: Gas chromatography excels at separating volatile components of a complex mixture based on their boiling points and chemical properties.[9]

  • Sensitivity and Selectivity: Mass spectrometry provides highly sensitive detection and, crucially, structural confirmation of the analyte, minimizing the risk of misidentification from matrix interferences.[10][11]

For trace-level analysis, particularly in complex matrices like water or beverages, a pre-concentration step is essential. Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and widely adopted technique for this purpose.[3][5][12] It involves exposing a coated fiber to the sample's headspace or directly immersing it, allowing analytes to partition onto the fiber, which is then desorbed directly into the GC inlet.[3][12]

Designing a Robust Inter-Laboratory Comparison

The primary goal of an inter-laboratory comparison is to assess the performance of multiple laboratories analyzing an identical, homogenous sample. This process not only validates the analytical method itself but also highlights potential biases or systematic errors within individual labs.[13] A successful study hinges on meticulous planning and execution.

The logical workflow for such a study is outlined below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation P1 Preparation of Homogenous Test Material (Spiked Matrix) P2 Characterization & Homogeneity Testing P1->P2 P3 Distribution to Participating Laboratories P2->P3 A1 Laboratories Perform Analysis (Standardized Protocol) P3->A1 A2 Data Acquisition & Quantification A1->A2 E1 Data Submission to Coordinating Body A2->E1 E2 Statistical Analysis (e.g., z-scores) E1->E2 E3 Issuance of Performance Report E2->E3

Caption: Workflow for an inter-laboratory comparison study.

Performance Comparison: Interpreting the Data

The output of an inter-laboratory study is a set of quantitative data that must be statistically analyzed to be meaningful. A common method for performance evaluation is the z-score, which indicates how far a laboratory's result is from the consensus value.[14]

Below is a table of hypothetical data from a simulated inter-laboratory comparison for 2-Methyl-3-decanol in a water matrix, with a target concentration of 75 ng/L. The performance metrics are based on typical validation results for similar "off-flavor" compounds.[3][15][16]

LaboratoryReported Value (ng/L)Recovery (%)Precision (RSD %)z-scorePerformance
Lab A72.897.1%4.5%-0.5Excellent
Lab B81.0108.0%5.2%+1.3Good
Lab C65.186.8%6.8%-2.2Questionable
Lab D76.5102.0%3.9%+0.3Excellent
Lab E92.3123.1%8.1%+3.8Unsatisfactory
  • Recovery: Indicates accuracy. A value close to 100% is ideal.

  • Precision (RSD%): Relative Standard Deviation measures the repeatability of the measurement. Lower values indicate higher precision.

  • z-score: A z-score between -2 and +2 is generally considered satisfactory. Scores between 2 and 3 (or -2 and -3) are questionable, while scores >3 or <-3 are unsatisfactory.[14]

Experimental Protocols

Achieving comparable results necessitates a standardized, self-validating analytical protocol. This includes the use of high-purity certified reference materials for calibration and internal standards to account for variations in sample preparation and injection.[17][18][19]

Protocol 1: Sample Preparation via Headspace SPME

This protocol is adapted from established methods for trace-level volatile analysis in aqueous samples.[3][5]

  • Sample Aliquoting: Transfer 10 mL of the sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2.5 g of sodium chloride to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile organic compounds into the headspace ("salting out").

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample, such as 2-Methyl-2-decanol) to a final concentration of 50 ng/L.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubation & Extraction: Place the vial in an autosampler tray with an agitator and heater. Incubate at 60°C for 10 minutes with agitation. Following incubation, expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/PDMS fiber) to the headspace for 20 minutes under continued agitation and heating.[5]

  • Desorption: Transfer the fiber to the GC inlet for thermal desorption at 250°C for 2 minutes.

Protocol 2: GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of 2-Methyl-3-decanol.[20]

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Key ions for 2-Methyl-3-decanol would be determined from a full scan analysis of a standard (e.g., m/z 57, 71, 85).

The analytical workflow from sample receipt to final result is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Vial Spike Add Internal Standard Sample->Spike Incubate Incubate & Extract (SPME) Spike->Incubate Desorb Desorb Fiber in GC Inlet Incubate->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Concentration (vs. Calibration Curve) Integrate->Calculate Report Report Final Result Calculate->Report

Sources

Comparative

A Senior Application Scientist's Guide: Confirming the Absolute Configuration of Synthesized 2-Methyl-3-decanol

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. For a chiral secondary alcohol like 2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. For a chiral secondary alcohol like 2-Methyl-3-decanol, an unambiguous assignment of its absolute configuration is paramount. This guide provides an in-depth comparison of robust analytical techniques to confidently establish the stereochemistry of your synthesized compound. We will move beyond mere protocols to explore the underlying principles, ensuring that your experimental choices are both strategic and validated.

Method 1: Mosher's Ester Analysis via ¹H NMR Spectroscopy

Mosher's ester analysis is a cornerstone NMR technique for deducing the absolute configuration of chiral secondary alcohols.[1][2] Its power lies in converting the enantiomeric alcohol into a pair of diastereomers with distinct and predictable NMR signatures.

Causality and Scientific Principle

The method involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often as the acid chloride (MTPA-Cl).[1][3] This creates a pair of diastereomeric esters. The key to the analysis is the magnetic anisotropy of the MTPA phenyl group. In the most stable conformation, the C=O bond of the ester and the Cα-H bond of the alcohol moiety are eclipsed. This forces the phenyl group of the MTPA reagent to lie on one side of the molecule, creating a distinct shielding/deshielding cone. Protons residing within this cone will experience a significant shift in their NMR resonance frequency.

By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, we can calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter. Protons on one side of the Mosher ester plane will exhibit positive Δδ values, while those on the other side will have negative values.[4] This predictable pattern allows for the definitive assignment of the alcohol's absolute configuration.

Experimental Protocol: Mosher's Esterification of 2-Methyl-3-decanol

This protocol details the in-situ preparation of Mosher's esters directly in an NMR tube.[5]

  • Preparation of (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve ~2.5 mg of the synthesized 2-Methyl-3-decanol in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add 1.5 equivalents of anhydrous pyridine (~5 µL).

    • Add 1.2 equivalents of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

    • Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 2-4 hours, or until completion is confirmed by the disappearance of the alcohol's carbinol proton signal in the ¹H NMR.

  • Preparation of (R)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the exact procedure from step 1, but use (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both crude reaction mixtures.

    • For unambiguous assignment of protons in the 2-Methyl-3-decanol moiety, it is highly recommended to perform 2D NMR experiments, such as COSY and HSQC.

Data Presentation and Interpretation

The assignment is made by analyzing the sign of Δδ (δS - δR). For a secondary alcohol, the established model predicts that protons on the right side of the molecule (when drawn in a specific orientation) will have a positive Δδ, and those on the left will have a negative Δδ.

  • Table 1: Hypothetical ¹H NMR Data for Mosher's Esters of (S)-2-Methyl-3-decanol

    Proton Assignment δ for (R)-MTPA Ester (ppm) δ for (S)-MTPA Ester (ppm) Δδ (δS - δR) (ppm) Configuration Inference
    C2-H 2.65 2.53 -0.12 Negative Δδ
    C2-CH₃ 1.05 0.94 -0.11 Negative Δδ
    C1-H₃ 0.88 0.78 -0.10 Negative Δδ
    C4-H₂ 1.68 1.80 +0.12 Positive Δδ

    | C5-H₂ | 1.35 | 1.46 | +0.11 | Positive Δδ |

Based on the data in Table 1, the consistent negative Δδ values for the protons of the isopropyl group (C1, C2, C2-CH₃) and positive Δδ values for the heptyl chain protons (C4, C5) strongly indicate that the absolute configuration of the synthesized alcohol is (S).

Workflow for Mosher's Ester Analysis cluster_prep Ester Preparation cluster_analysis NMR Analysis & Interpretation Alcohol Synthesized 2-Methyl-3-decanol Reagent_S (S)-MTPA-Cl Pyridine, CDCl3 Alcohol->Reagent_S Reaction 1 Reagent_R (R)-MTPA-Cl Pyridine, CDCl3 Alcohol->Reagent_R Reaction 2 Ester_S (S)-MTPA Ester (Diastereomer 1) Reagent_S->Ester_S Ester_R (R)-MTPA Ester (Diastereomer 2) Reagent_R->Ester_R NMR_S Acquire ¹H NMR Spectrum of S-Ester Ester_S->NMR_S NMR_R Acquire ¹H NMR Spectrum of R-Ester Ester_R->NMR_R Assign Assign Proton Signals (1D and 2D NMR) NMR_S->Assign NMR_R->Assign Calculate Calculate Δδ = δS - δR for each proton Assign->Calculate Model Apply Mosher's Conformational Model Calculate->Model Config Assign Absolute Configuration Model->Config

Caption: Experimental workflow for Mosher's ester analysis.

Method 2: Chiral Gas Chromatography (GC)

For volatile compounds like 2-Methyl-3-decanol, chiral gas chromatography offers a direct and highly sensitive method for separating enantiomers.[6][7] This technique is particularly valuable for both determining absolute configuration (when a standard is available) and assessing enantiomeric purity.

Causality and Scientific Principle

Chiral GC relies on a chiral stationary phase (CSP) coated on the inside of the capillary column. The CSP is itself an enantiomerically pure compound, often a derivative of cyclodextrin.[6] As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[8] The stability of these complexes differs due to steric and electronic interactions, causing one enantiomer to be retained longer on the column than the other, resulting in their separation.

To determine the absolute configuration, the retention time of the synthesized, enantiomerically enriched product is compared to the retention times of authentic, commercially available standards of (R)- and (S)-2-Methyl-3-decanol.

Experimental Protocol: Chiral GC of 2-Methyl-3-decanol
  • Sample Preparation:

    • Prepare a solution of the synthesized 2-Methyl-3-decanol in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • If available, prepare separate solutions of the (R)- and (S)- standards at the same concentration.

    • Prepare a solution of a racemic mixture of 2-Methyl-3-decanol to confirm baseline separation.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent, with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: A cyclodextrin-based CSP, such as CYCLOSIL-B or a similar β-cyclodextrin column (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for chiral alcohols.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 240°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at a rate of 3°C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Acquisition:

    • Inject the racemic sample first to establish the retention times and resolution of the two enantiomers.

    • Inject the individual (R)- and (S)- standards to assign the peaks.

    • Inject the synthesized sample to determine its major enantiomer by matching its retention time to one of the standards.

Data Presentation and Interpretation

The absolute configuration is assigned by direct comparison of retention times.

  • Table 2: Hypothetical Chiral GC Data for 2-Methyl-3-decanol

    Sample Injected Retention Time (min) Peak Assignment
    Racemic Mixture 15.21 Enantiomer 1
    15.84 Enantiomer 2
    (R)-Standard 15.21 (R)-2-Methyl-3-decanol
    (S)-Standard 15.84 (S)-2-Methyl-3-decanol
    Synthesized Product 15.84 (major peak) (S)-2-Methyl-3-decanol

    | | 15.21 (minor peak) | (R)-2-Methyl-3-decanol |

In this example, the major peak from the synthesized product matches the retention time of the (S)-standard, confirming the absolute configuration of the product as (S).

Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis & Interpretation Synth Synthesized Product (1 mg/mL) GC Inject Samples into Chiral GC-FID Synth->GC Racemic Racemic Standard (1 mg/mL) Racemic->GC Std_R (R)-Standard (1 mg/mL) Std_R->GC Std_S (S)-Standard (1 mg/mL) Std_S->GC Chroma_Racemic Chromatogram 1: Resolve Racemic Peaks GC->Chroma_Racemic Run 1 Chroma_Std Chromatograms 2 & 3: Assign (R) and (S) Peaks GC->Chroma_Std Run 2,3 Chroma_Synth Chromatogram 4: Identify Major Peak GC->Chroma_Synth Run 4 Compare Compare Retention Times (Synth vs. Standards) Chroma_Racemic->Compare Chroma_Std->Compare Chroma_Synth->Compare Config Confirm Absolute Configuration Compare->Config

Caption: Experimental workflow for chiral GC analysis.

Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an exceptionally powerful spectroscopic technique that determines absolute configuration on neat liquids or solutions without requiring derivatization, crystallization, or chiral standards.[9][10]

Causality and Scientific Principle

VCD measures the differential absorption of left- and right-circularly polarized infrared light during molecular vibrations.[11] A VCD spectrum is essentially the vibrational equivalent of an electronic circular dichroism (ECD) spectrum. Enantiomers produce VCD spectra that are mirror images—equal in magnitude but opposite in sign.

The process involves comparing the experimentally measured VCD spectrum of the synthesized sample with a theoretically predicted spectrum generated by ab initio quantum chemical calculations (typically Density Functional Theory, DFT).[12] A computer model of one enantiomer (e.g., (R)-2-Methyl-3-decanol) is built, its geometry is optimized, and its VCD spectrum is calculated. If the signs and relative intensities of the major experimental VCD bands match the calculated spectrum for the (R)-enantiomer, the configuration is assigned as (R). If they are opposite, the configuration is (S).[11]

Logic of VCD Analysis cluster_exp Experimental cluster_comp Computational Sample Synthesized 2-Methyl-3-decanol Measure Measure Experimental VCD Spectrum Sample->Measure Exp_Spec Experimental VCD Spectrum Measure->Exp_Spec Compare Compare Spectra: Experimental vs. Calculated Exp_Spec->Compare Model Build 3D Model of (R)-2-Methyl-3-decanol Calc DFT Calculation: Geometry Optimization & VCD Frequencies Model->Calc Calc_Spec Calculated VCD Spectrum for (R)-Enantiomer Calc->Calc_Spec Calc_Spec->Compare Result_R Assignment: (R)-Configuration Compare->Result_R Signs Match Result_S Assignment: (S)-Configuration Compare->Result_S Signs are Opposite

Caption: Logical workflow of VCD absolute configuration determination.

Comparative Summary of Methods

The choice of method depends on available instrumentation, sample quantity, and the availability of reference standards.

  • Table 3: Comparison of Analytical Techniques for Absolute Configuration

    Parameter Mosher's Ester Analysis (NMR) Chiral Gas Chromatography (GC) Vibrational Circular Dichroism (VCD)
    Principle Covalent derivatization to form diastereomers with distinct NMR signals.[13] Physical separation of enantiomers on a chiral stationary phase.[8] Differential absorption of circularly polarized IR light, compared to quantum calculations.[9]
    Sample Amount 1-5 mg per ester < 1 mg 5-15 mg (recoverable)
    Derivatization Required (MTPA-Cl) Not required (but can enhance resolution) Not required
    Chiral Standard Not required Required for absolute assignment Not required
    Analysis Time 4-6 hours (including reaction) ~30 minutes per run 2-8 hours (instrument time)
    Key Limitation Potential for misinterpretation with sterically hindered or highly flexible molecules. Absolute assignment is impossible without an authentic standard. Requires access to specialized VCD spectrometer and computational chemistry resources.

    | Primary Output | ¹H NMR spectra differences (Δδ) | Chromatogram with separated enantiomer peaks | VCD spectrum for comparison with calculation |

Conclusion and Recommendation

For a newly synthesized compound like 2-Methyl-3-decanol, a multi-pronged approach provides the most definitive confirmation of absolute configuration.

  • Mosher's ester analysis is a highly reliable and accessible starting point that does not require a chiral standard. The self-validating nature of the analysis, where multiple proton signals must give a consistent result, makes it a trustworthy method.[1]

  • If authentic standards of the (R)- and (S)-enantiomers are available, chiral GC is an exceptionally fast and sensitive method for confirmation and is the gold standard for determining enantiomeric excess.

  • Vibrational Circular Dichroism stands as the ultimate arbiter when derivatization is problematic or when an independent, non-invasive confirmation is required. It is a powerful, modern technique that provides an unambiguous assignment directly from the solution-state structure.[10]

By understanding the principles and practical considerations of each method, researchers can select the most appropriate strategy to confidently and accurately assign the absolute stereochemistry of their chiral molecules, a critical step in the journey from discovery to application.

References

  • BenchChem. (2025). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
  • ResearchGate. (n.d.). Utilization of 1H NMR in the determination of absolute configuration of alcohols.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Toda, F., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters. Available at: [Link]

  • Wagner, A. J., & Rychnovsky, S. D. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(9), 4594–4598. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Available at: [Link]

  • J-Stage. (n.d.). NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents.
  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Benchchem. (2025). Application Note: Chiral Separation of 2-Methyl-5-nonanol Enantiomers by Gas Chromatography.
  • Benchchem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • ResearchGate. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Available at: [Link]

  • Wiskur, S. L., & Lavis, J. M. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(12), 3235–3238. Available at: [Link]

  • ResearchGate. (n.d.). Establishing the absolute configuration of chiral secondary alcohols using the Competing Enantioselective Conversion (CEC) Method. Available at: [Link]

  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Available at: [Link]

  • LCGC. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Chiral liquid chromatography contribution to the determination of the absolute configuration of enantiomers. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Available at: [Link]

  • PubMed. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Available at: [Link]

  • MDPI. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Available at: [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]

  • Stephens, P. J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3149–3159. Available at: [Link]

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Validation

The Pivotal Role of Stereochemistry and Functional Group Modification in the Bioactivity of 2-Methyl-3-decanol Derivatives: A Comparative Guide

In the intricate world of chemical biology and drug discovery, the precise three-dimensional arrangement of atoms within a molecule and the nature of its functional groups are paramount to its biological activity. This g...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of chemical biology and drug discovery, the precise three-dimensional arrangement of atoms within a molecule and the nature of its functional groups are paramount to its biological activity. This guide delves into the structure-activity relationships (SAR) of 2-Methyl-3-decanol derivatives, a class of chiral long-chain alcohols with significant potential in various applications, including pest management and antimicrobial development. By synthesizing data from analogous compounds and established biochemical principles, we will explore how subtle molecular modifications can dramatically influence efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this promising chemical scaffold.

The Core Scaffold: Understanding 2-Methyl-3-decanol

2-Methyl-3-decanol is a chiral secondary alcohol characterized by a ten-carbon chain, a methyl group at the second position, and a hydroxyl group at the third. The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). As we will explore, the specific stereoisomer is often critical for biological activity, a principle well-established in the field of chemical ecology, particularly concerning insect pheromones.[1][2]

The long aliphatic chain imparts a lipophilic character to the molecule, suggesting potential interactions with cell membranes or hydrophobic pockets of target proteins. The hydroxyl group, on the other hand, provides a site for hydrogen bonding and can be a key point of interaction with biological receptors or a handle for further chemical modification.

Structure-Activity Relationships: Insights from Analogous Compounds

Direct and comprehensive SAR studies on 2-Methyl-3-decanol derivatives are not extensively documented in publicly available literature. However, by examining research on structurally related long-chain alcohols and their derivatives, we can infer critical SAR principles that likely govern the bioactivity of this class of compounds.

The Criticality of Stereochemistry in Pheromonal Activity

In the realm of insect chemical communication, stereochemistry is a deciding factor in a compound's ability to elicit a behavioral response.[1] Often, only one enantiomer of a chiral pheromone is active, while the other may be inactive or even inhibitory.[1] For instance, in the case of the aggregation pheromone sulcatol, neither the (R)- nor the (S)-enantiomer alone is active, but a mixture of the two is required to attract the ambrosia beetle.

For 2-Methyl-3-decanol derivatives, it is highly probable that the specific configuration at both the C2 and C3 positions will be crucial for any pheromonal activity. The precise spatial arrangement of the methyl and hydroxyl groups, in relation to the long carbon chain, will determine the molecule's fit into a specific olfactory receptor of a target insect species.

Impact of Functional Group Modification on Bioactivity

The hydroxyl group of 2-Methyl-3-decanol is a prime target for modification to alter the molecule's properties and biological activity.

  • Esterification: Acetylation or esterification with other carboxylic acids can change the volatility and lipophilicity of the molecule, which is particularly important for pheromones that need to be released and travel through the air.[3] The resulting esters may also have different binding affinities for target receptors.

  • Oxidation: Oxidation of the secondary alcohol to a ketone would yield 2-Methyl-3-decanone. This change in the functional group from a hydrogen bond donor/acceptor to just an acceptor would significantly alter its interaction with biological targets.

  • Etherification: Conversion of the hydroxyl group to an ether could increase metabolic stability and modify the molecule's polarity.

Chain Length and Unsaturation: Modulating Lipophilicity and Conformation

The length of the alkyl chain plays a significant role in the bioactivity of long-chain alcohols. Studies on the antibacterial activity of fatty alcohols have shown that the effectiveness against bacteria like Staphylococcus aureus is dependent on the carbon chain length, with optimal activity often observed for specific chain lengths.[4][5] For 2-Methyl-3-decanol derivatives, modifying the decanol backbone to shorter or longer chains would likely impact their antimicrobial and insecticidal properties.

Introducing double or triple bonds into the carbon chain would not only alter the molecule's shape and rigidity but could also influence its susceptibility to metabolism and its interaction with target sites.

Comparative Analysis: 2-Methyl-3-decanol Derivatives vs. Alternative Bioactive Compounds

To better understand the potential of 2-Methyl-3-decanol derivatives, it is useful to compare their expected properties and activities with those of established bioactive compounds.

Feature2-Methyl-3-decanol DerivativesAlternative Compounds (Examples)Rationale for Comparison
Pheromonal Activity Highly dependent on stereochemistry. Potential for species-specific attraction.(Z,E)-9,12-Tetradecadienyl acetate (ZETA), Bombykol.[6][7]ZETA and Bombykol are well-characterized lepidopteran pheromones. Comparing the structural complexity and biosynthetic pathways can inform the potential application of 2-Methyl-3-decanol derivatives in pest management.
Insecticidal Activity Potential for contact or ingestion toxicity. SAR likely dependent on chain length and functional groups.Spinosyns, Pyrethroids.[8]Spinosyns are macrolides with a different mode of action. Pyrethroids are synthetic insecticides. This comparison highlights the potential for novel modes of action and different toxicity profiles.
Antifungal Activity Potential for membrane disruption or inhibition of key fungal enzymes.2-Allylphenol derivatives, Quinoxaline derivatives.[9][10]These compounds are known for their antifungal properties. Comparing their mechanisms of action can guide research into the antifungal potential of 2-Methyl-3-decanol derivatives.
Antibacterial Activity Likely dependent on chain length, with potential for membrane-damaging effects.Long-chain fatty alcohols (e.g., 1-Decanol, 1-Dodecanol).[4][5]Direct comparison with other long-chain alcohols provides a baseline for understanding the potential antibacterial spectrum and potency of 2-Methyl-3-decanol derivatives.

Experimental Protocols for Evaluating Bioactivity

To elucidate the SAR of novel 2-Methyl-3-decanol derivatives, a suite of standardized bioassays is essential.

Insect Pheromone Bioassays

A tiered approach is recommended to efficiently screen and characterize the pheromonal activity of synthesized derivatives.

EAG is a primary screening tool to determine if an insect's antenna can detect a specific compound. A positive EAG response indicates that the molecule is binding to olfactory receptors and eliciting a sensory response.[6]

Protocol:

  • Insect Preparation: Use 2-3 day old male moths of the target species. Anesthetize the moth by chilling or with brief CO2 exposure.

  • Antenna Excision and Mounting: Carefully excise one antenna at its base and mount it between two electrodes using a conductive gel.

  • Stimulus Delivery: Prepare serial dilutions of the 2-Methyl-3-decanol derivative in a high-purity solvent (e.g., hexane). Apply a known volume to a filter paper inside a Pasteur pipette. Deliver a puff of purified, humidified air over the antenna.

  • Data Recording: Amplify and record the electrical potential difference between the electrodes. The amplitude of the depolarization (in mV) is the measure of the antennal response.

EAG_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Insect Select & Anesthetize Insect Antenna Excise & Mount Antenna Insect->Antenna Recording Record Antennal Depolarization Antenna->Recording Stimulus Prepare Stimulus (Derivative Solution) Delivery Deliver Air Puff with Stimulus Stimulus->Delivery Delivery->Antenna Analysis Analyze Signal Amplitude (mV) Recording->Analysis

Caption: Workflow for Electroantennography (EAG) bioassay.

For compounds that elicit a positive EAG response, wind tunnel assays can assess their ability to induce upwind flight and source location behavior in insects.

Protocol:

  • Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, and light.

  • Pheromone Dispenser: Load a rubber septum or other dispenser with a known amount of the test compound.

  • Insect Release: Place an individual moth on a release platform at the downwind end of the tunnel.

  • Behavioral Observation: Record behaviors such as taking flight, upwind flight, casting, and contact with the pheromone source.

The ultimate test of a pheromone's efficacy is its performance in the field.

Protocol:

  • Trap and Lure Preparation: Prepare traps baited with lures containing the test compound at different doses.

  • Experimental Design: Set up a randomized block design with multiple replicates for each treatment and a no-lure control.

  • Trap Deployment: Place traps in the target environment (e.g., agricultural field, storage facility).

  • Data Collection and Analysis: Regularly count the number of trapped target insects in each trap. Analyze the data to determine the most effective dose.

Insecticidal and Fungicidal Bioassays

Standardized laboratory assays can be used to determine the toxicity of 2-Methyl-3-decanol derivatives to insects and fungi.

This method assesses the contact toxicity of a compound.

Protocol:

  • Insect Rearing: Use a susceptible laboratory strain of the target insect pest.

  • Dose Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Mortality Assessment: Hold the treated insects under controlled conditions and assess mortality at 24, 48, and 72 hours.

Insecticidal_Assay A Prepare Serial Dilutions of Test Compound C Apply Precise Dose Topically (Micro-applicator) A->C B Select and Group Target Insects B->C D Incubate under Controlled Conditions C->D E Assess Mortality at Time Points (24, 48, 72h) D->E F Calculate LD50 E->F

Caption: Workflow for topical insecticidal bioassay.

This assay determines the effect of a compound on fungal growth.

Protocol:

  • Fungal Culture: Use a pure culture of the target phytopathogenic fungus.

  • Medium Preparation: Incorporate the test compound at various concentrations into a suitable agar medium (e.g., Potato Dextrose Agar) before it solidifies.

  • Inoculation: Place a small plug of the fungal mycelium in the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Growth Measurement: Measure the diameter of the fungal colony daily until the control plate (without the test compound) is fully covered.

  • Inhibition Calculation: Calculate the percentage of mycelial growth inhibition for each concentration.

Conclusion and Future Directions

The structure-activity relationships of 2-Methyl-3-decanol derivatives represent a fertile ground for the discovery of novel bioactive molecules. Based on the analysis of related compounds, stereochemistry, functional group modification, and chain length are key determinants of their biological activity. The provided experimental protocols offer a roadmap for the systematic evaluation of newly synthesized derivatives.

Future research should focus on the stereoselective synthesis of all four isomers of 2-Methyl-3-decanol and its key derivatives to precisely dissect the role of each stereocenter. A comprehensive screening of these compounds against a panel of insect pests, fungal pathogens, and bacteria will be crucial to identify lead candidates for further development. By combining rational design, efficient synthesis, and robust biological evaluation, the full potential of this versatile chemical scaffold can be unlocked.

References

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Comparative

A Comparative Guide to the Synthesis of 2-Methyl-3-decanol for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the primary synthetic routes to 2-Methyl-3-decanol, a secondary alcohol with potential applications in pharmaceutical and materials science. We will delve into the mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the primary synthetic routes to 2-Methyl-3-decanol, a secondary alcohol with potential applications in pharmaceutical and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the Grignard reaction and the reduction of 2-methyl-3-decanone. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, purity, stereochemical control, and experimental feasibility.

Introduction to 2-Methyl-3-decanol

2-Methyl-3-decanol (C₁₁H₂₄O) is a chiral secondary alcohol. Its structure, featuring a methyl group at the 2-position and a hydroxyl group at the 3-position of a decane chain, gives rise to stereoisomerism, which can be a critical factor in its biological activity and material properties. The choice of synthetic route can significantly impact the stereochemical outcome, as well as the overall efficiency and scalability of the process.

Overview of Synthetic Strategies

The synthesis of 2-Methyl-3-decanol can be primarily achieved through two classical and robust methodologies:

  • Grignard Reaction: This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. For the synthesis of 2-Methyl-3-decanol, this specifically entails the reaction of isopropylmagnesium bromide with heptanal. This method is renowned for its efficacy in forming carbon-carbon bonds.

  • Reduction of 2-Methyl-3-decanone: This strategy relies on the reduction of the corresponding ketone, 2-methyl-3-decanone, to the secondary alcohol. This can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions. Catalytic hydrogenation represents an alternative reduction method.

A third, more advanced approach, Asymmetric Synthesis , will also be discussed. This is crucial when a specific stereoisomer of 2-Methyl-3-decanol is required, as is often the case in drug development.

Route 1: Grignard Synthesis from Heptanal and Isopropylmagnesium Bromide

The Grignard reaction is a cornerstone of organic synthesis for constructing carbon skeletons. In this case, the nucleophilic carbon of the isopropyl Grignard reagent attacks the electrophilic carbonyl carbon of heptanal, leading to the formation of a new carbon-carbon bond and, after an acidic workup, the desired secondary alcohol.[1][2][3]

Mechanistic Rationale

The reaction proceeds in two main stages. First, the Grignard reagent is prepared by reacting isopropyl bromide with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile.[4] In the second stage, this nucleophile adds to the carbonyl group of heptanal. The subsequent protonation of the resulting alkoxide during aqueous workup yields 2-Methyl-3-decanol.[1][5]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation Heptanal Heptanal Intermediate Alkoxide Intermediate Heptanal->Intermediate Nucleophilic attack Grignard i-PrMgBr Grignard->Heptanal Intermediate2 Alkoxide Intermediate Product 2-Methyl-3-decanol Intermediate2->Product Protonation H3O H₃O⁺ H3O->Intermediate2

Caption: Mechanism of Grignard Synthesis of 2-Methyl-3-decanol.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Isopropyl bromide

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Heptanal: Cool the Grignard reagent solution in an ice bath. Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate the magnesium salts.[5] Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to obtain pure 2-Methyl-3-decanol.

Route 2: Reduction of 2-Methyl-3-decanone

This route involves the conversion of a ketone to a secondary alcohol. The choice of reducing agent is critical and can influence the selectivity and reaction conditions.

Synthesis of the Precursor: 2-Methyl-3-decanone

A common method for the synthesis of methyl ketones is the Wacker-Tsuji oxidation of a terminal alkene.[6] In this case, 2-methyl-1-decene would be the starting material.

Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of less reactive functional groups.[7][8]

Mechanistic Rationale: The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 2-methyl-3-decanone. This forms an alkoxide intermediate which is subsequently protonated by the solvent (typically methanol or ethanol) or during an aqueous workup to yield the final alcohol.[8]

Reduction_Mechanism cluster_step1 Step 1: Hydride Attack cluster_step2 Step 2: Protonation Ketone 2-Methyl-3-decanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride transfer NaBH4 NaBH₄ NaBH4->Ketone Alkoxide2 Alkoxide Intermediate Product 2-Methyl-3-decanol Alkoxide2->Product Protonation Solvent Solvent (e.g., MeOH) Solvent->Alkoxide2

Caption: Mechanism of Ketone Reduction with NaBH₄.

Experimental Protocol:

Materials:

  • 2-Methyl-3-decanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction: In a round-bottom flask, dissolve 2-methyl-3-decanone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Carefully add water to quench the excess sodium borohydride. Remove most of the methanol under reduced pressure. Add diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.

Route 3: Asymmetric Synthesis for Stereochemical Control

For applications where a specific stereoisomer of 2-Methyl-3-decanol is required, asymmetric synthesis is necessary. This can be achieved through stereoselective reduction of 2-methyl-3-decanone using chiral catalysts or biocatalysts.[10][11]

Biocatalytic Reduction: The use of whole-cell biocatalysts, such as baker's yeast or specific plant tissues (e.g., carrot), can provide high enantioselectivity in the reduction of prochiral ketones.[12] These methods are often considered "green" as they are performed in aqueous media under mild conditions.[12]

Comparative Analysis of Synthesis Routes

ParameterGrignard ReactionNaBH₄ Reduction of KetoneAsymmetric Synthesis (Biocatalytic)
Starting Materials Isopropyl bromide, Heptanal2-Methyl-3-decanone2-Methyl-3-decanone
Key Transformation C-C bond formationC=O reductionStereoselective C=O reduction
Typical Yield 60-80%85-95%Variable, can be high
Purity Good after purificationHighGenerally high
Stereochemical Control Racemic mixtureRacemic mixtureHigh enantiomeric excess
Reaction Conditions Anhydrous, inert atmosphereMild, ambient temperatureMild, aqueous media
Key Advantages Builds carbon skeletonHigh yield, mild conditionsEnantiopure product
Key Disadvantages Sensitive to moisture, side reactionsRequires ketone precursorCan be substrate-specific, longer reaction times

Characterization of 2-Methyl-3-decanol

The identity and purity of the synthesized 2-Methyl-3-decanol should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3300-3500 cm⁻¹.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The NIST Chemistry WebBook is a valuable resource for reference spectra.[15]

Conclusion

Both the Grignard reaction and the reduction of 2-methyl-3-decanone are viable and effective methods for the synthesis of 2-Methyl-3-decanol. The choice between these routes will depend on the specific requirements of the research.

  • The Grignard synthesis is advantageous when building the carbon skeleton from smaller, readily available starting materials. Careful control of reaction conditions is necessary to minimize side reactions.[1]

  • The reduction of 2-methyl-3-decanone is a straightforward and high-yielding method if the precursor ketone is available. Sodium borohydride offers a safe and selective option for this transformation.[7][8]

  • For applications demanding a specific stereoisomer, asymmetric synthesis , particularly biocatalytic reduction, is the preferred approach, offering a green and highly selective route to the desired enantiomer.[10][12]

It is imperative for researchers to carefully consider the pros and cons of each method in the context of their synthetic goals, available resources, and desired product specifications.

References

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. [Link]

  • NIST. (n.d.). 2-Methyl-3-decanol. NIST Chemistry WebBook. [Link]

  • The PatSnap Platform. (n.d.). R-MgX + Aldehyde. [Link]

  • Sciforum. (2016). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]

  • Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • Journal of the Korean Chemical Society. (2002). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • PubChem. (n.d.). 2-Methyl-2-decanol. [Link]

  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • OpenStax. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]

  • PMC. (2012). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • Sekhri, L., & Nedjimi. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2). [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]

  • SFERA. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]

  • Alday, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. [Link]

  • Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-3-decanol (CAS 83909-79-9). [Link]

  • Science Mania. (2024, December 11). Catalytic Hydrogenation. [Link]

  • RSC Publishing. (n.d.). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Reaction Chemistry & Engineering. [Link]

  • MDPI. (2022, December 17). Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. [Link]

  • ResearchGate. (2015, December 18). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. [Link]

  • SciSpace. (n.d.). Partial Hydrogenation of 2-Methyl-3-butyn-2-ol over Pd/ZnO. [Link]

  • MDPI. (2018, May 22). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]

  • Cheméo. (n.d.). 2-Methyl-2-decanol. [Link]

  • ACP. (2003, June 10). Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. [Link]

  • Azmon, B. D. (2016, February 18). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-3-decanol proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating culture of laboratory safety is just as critical as the experimental data we generate. When handling branched aliphatic alcohols like 2-Methyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating culture of laboratory safety is just as critical as the experimental data we generate. When handling branched aliphatic alcohols like 2-Methyl-3-decanol, proper disposal is not merely a regulatory checkbox; it is a chemical imperative that prevents environmental contamination, mitigates laboratory fire risks, and optimizes institutional waste management economics.

The following operational blueprint provides the mechanistic rationale and step-by-step methodologies for the safe handling and disposal of 2-Methyl-3-decanol.

I. Chemical Profiling & Disposal Causality

2-Methyl-3-decanol (CAS 83909-79-9) is an 11-carbon branched aliphatic alcohol (Molecular Formula: C11H24O)[1][2]. Because it consists entirely of carbon, hydrogen, and oxygen, it fundamentally belongs to the non-halogenated organic solvent waste stream[3][4].

The Causality of Segregation: In drug development and analytical laboratories, mixing non-halogenated solvents like 2-Methyl-3-decanol with halogenated waste (e.g., chloroform, dichloromethane) is a critical operational failure[5]. Halogenated wastes require specialized, highly expensive high-temperature incineration to prevent the formation of toxic dioxins. Conversely, pure aliphatic alcohols possess a high calorific value. When properly segregated into a non-halogenated stream, waste management facilities can repurpose this chemical for energy recovery (fuel blending) via RCRA-compliant licensed incineration[6][7].

Furthermore, due to its lipophilic nature and long carbon chain, 2-Methyl-3-decanol is poorly soluble in water. It must never be disposed of down the drain, as it will accumulate in plumbing infrastructure and violate EPA regulations regarding the release of ignitable or toxic organics into municipal wastewater[5][7].

II. Waste Stream Compatibility Data

To ensure a self-validating safety system, personnel must understand how 2-Methyl-3-decanol interacts with other laboratory waste. Summarized below are the critical physical parameters and compatibility matrices.

Table 1: 2-Methyl-3-decanol Chemical & Disposal Profile

Parameter Value Causality / Impact on Disposal
CAS Number 83909-79-9 Serves as the unique identifier required for accurate EHS waste manifests[1].
Molecular Formula C11H24O Confirms the absence of halogens; dictates non-halogenated routing[2].
Chemical Class Aliphatic Alcohol High fuel value makes it optimal for energy recovery via incineration[6].

| Primary Hazards | Combustible / Irritant | Requires immediate containment in flammable safety cabinets to prevent vapor ignition[4][8]. |

Table 2: Waste Stream Compatibility Matrix

Solvent / Chemical Class Compatibility Rationale for Segregation
Acetone, Methanol, Hexanes Highly Compatible All are non-halogenated organics; safely bulked together for fuel blending[5].
Dichloromethane, Chloroform Incompatible Halogens require high-temp incineration; mixing ruins the non-halogenated stream's fuel value[5].

| Nitric Acid, Sulfuric Acid | Incompatible | Strong inorganic acids react violently with aliphatic alcohols, creating severe fire/explosion risks[4][5]. |

III. Procedural Workflow: Routine Waste Segregation

This protocol is designed as a self-validating loop: each step verifies the integrity of the previous one, ensuring total compliance from generation to EHS pickup.

Step 1: Verify Waste Composition Before disposal, audit the experimental workflow that generated the 2-Methyl-3-decanol waste. Confirm that no heavy metals, inorganic acids, or halogenated solvents were introduced during the assay or synthesis[5].

Step 2: Select the Appropriate Receptacle Utilize a high-density polyethylene (HDPE) or glass carboy specifically designated for non-halogenated organics[4]. Crucial Check: Never fill the container beyond 75–80% capacity. Aliphatic alcohols generate vapors that expand with temperature fluctuations; headspace is physically required to prevent container rupture[4].

Step 3: Immediate Labeling The moment the first drop of 2-Methyl-3-decanol enters the container, affix a standardized "Hazardous Waste" label. Explicitly write "2-Methyl-3-decanol" and "Non-Halogenated Organic Solvent," and mark the "Flammable" hazard indicator. Unlabeled "mystery" liquids trigger costly analytical testing by waste disposal contractors[5][9].

Step 4: Secure Storage Seal the container tightly (do not leave funnels in the neck) and transfer it immediately to a grounded, ventilated flammable storage cabinet. Ensure it is physically isolated from any oxidizing agents or inorganic acids[4][5].

Step 5: EHS Transfer Monitor accumulation volumes. Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department well before the laboratory reaches the regulatory limit of 50 gallons of accumulated hazardous waste[5].

IV. Procedural Workflow: Spill Response & Decontamination

In the event of an operational spill, immediate containment is required to prevent vapor accumulation and environmental runoff.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources (hot plates, sparks) and increase local exhaust ventilation[8][10].

  • Inert Containment: Dike the edges of the spill using an inert, non-combustible absorbent material such as sand, earth, or commercial vermiculite. Do not use combustible materials like sawdust, which can ignite when saturated with aliphatic alcohols[10].

  • Absorption and Recovery: Apply the absorbent directly over the liquid. Once fully absorbed, use non-sparking tools to scoop the saturated material into a sealable, compatible solid waste container[8][10].

  • Surface Decontamination: Wash the affected bench or floor area with water and a laboratory-grade detergent. Ensure that this wash water is absorbed and collected as hazardous waste, rather than being allowed to enter municipal drains[10].

  • Solid Waste Routing: Label the sealed container as "Solid Waste Contaminated with 2-Methyl-3-decanol" and route it through your EHS department for incineration[9][11].

V. Logical Routing Visualization

G Start Waste Generation: 2-Methyl-3-decanol Decision Contains >1% Halogens or Heavy Metals? Start->Decision Halogenated Halogenated Waste Stream (High-Temp Incineration) Decision->Halogenated  Yes   NonHalogenated Non-Halogenated Stream (Fuel Blending / Energy Recovery) Decision->NonHalogenated  No   Storage Store in Flammable Cabinet (Max 75% Container Capacity) NonHalogenated->Storage Disposal RCRA-Licensed Disposal (EHS Pickup) Storage->Disposal

Logical decision tree for 2-Methyl-3-decanol waste routing and disposal.

Sources

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